Product packaging for Dinosam(Cat. No.:CAS No. 4097-36-3)

Dinosam

Cat. No.: B1213061
CAS No.: 4097-36-3
M. Wt: 254.24 g/mol
InChI Key: PSOZMUMWCXLRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dinosam, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21493. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O5 B1213061 Dinosam CAS No. 4097-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-6-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-3-4-7(2)9-5-8(12(15)16)6-10(11(9)14)13(17)18/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZMUMWCXLRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041882
Record name Dinosam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4097-36-3
Record name Dinosam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4097-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinosam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinosam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinosam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylbutyl)-4,6-dinitrophenol;dinosam (ISO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINOSAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J04VBD97F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dinitrophenol Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenol herbicides, a class of synthetic organic compounds, were among the earliest herbicides developed and utilized in agriculture. Prominent examples include 2,4-dinitrophenol (DNP), 4,6-dinitro-o-cresol (DNOC), and dinoseb. Although their use has been largely curtailed due to significant toxicity concerns, the study of their mechanism of action continues to provide valuable insights into fundamental cellular processes. This technical guide provides a comprehensive overview of the core mechanisms by which dinitrophenol herbicides exert their phytotoxic effects, with a focus on the uncoupling of oxidative phosphorylation and the inhibition of photosynthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of these compounds' interactions with biological systems.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-documented mechanism of action for dinitrophenol herbicides is the uncoupling of oxidative phosphorylation in mitochondria.[1] In this process, the herbicides act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[2]

Dinitrophenols are lipophilic weak acids.[3] This chemical property allows them to readily diffuse across the inner mitochondrial membrane in their protonated, neutral form. Once inside the alkaline mitochondrial matrix, they release a proton (H+), acidifying the matrix. The resulting anionic form of the dinitrophenol is then driven back across the membrane into the intermembrane space by the negative-inside membrane potential. In the acidic environment of the intermembrane space, the anion is reprotonated, and the cycle can repeat.

This shuttling of protons effectively creates a "short circuit" in the proton motive force, dissipating the energy stored in the electrochemical gradient as heat rather than being harnessed by ATP synthase to produce ATP.[2] The cell, sensing a lack of ATP, increases its metabolic rate in an attempt to compensate, leading to a rapid and uncontrolled consumption of energy reserves. This futile cycling of protons and the subsequent depletion of ATP ultimately lead to cellular dysfunction and death.[1]

Secondary Mechanism: Inhibition of Photosynthesis

In addition to their effects on mitochondrial respiration, some dinitrophenol herbicides, notably DNOC and dinoseb, are also known to inhibit photosynthetic electron transport in chloroplasts.[3] This dual mode of action contributes to their phytotoxicity, particularly in photosynthetic tissues.

The primary site of inhibition within the photosynthetic electron transport chain is often at the level of Photosystem II (PSII) or the cytochrome b6f complex.[3][4] By binding to components of these complexes, dinitrophenol herbicides can block the flow of electrons from water to NADP+, thereby inhibiting the production of both ATP and NADPH, which are essential for carbon fixation in the Calvin cycle. The precise binding sites and inhibitory concentrations can vary between different dinitrophenol derivatives.

Quantitative Data on the Effects of Dinitrophenol Herbicides

The following tables summarize key quantitative data regarding the biochemical and toxicological effects of prominent dinitrophenol herbicides.

HerbicideParameterValueOrganism/SystemReference
Dinoseb Half-maximal stimulation of oxygen uptake0.28 µMIsolated rat liver mitochondria[5]
Half-maximal stimulation of oxygen uptake2.8-5.8 µMPerfused rat liver[5]
Half-maximal inhibition of gluconeogenesis3.04-5.97 µMPerfused rat liver[5]
Half-maximal inhibition of ureagenesis3.04-5.97 µMPerfused rat liver[5]
DNOC 50% inhibition of electron transport~15 µMIsolated chloroplasts
50% inhibition of non-cyclic photophosphorylation~15 µMIsolated chloroplasts
Uncoupling of oxidative phosphorylation10-50 µMIsolated rat liver mitochondria[6]
2,4-Dinitrophenol (DNP) EC50 for ATP production inhibition389-677 µMCultured RBL-2H3 cells[7]

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption (High-Resolution Respirometry)

This protocol outlines the measurement of mitochondrial oxygen consumption to assess the uncoupling effect of dinitrophenol herbicides using a Seahorse XF Analyzer.

Objective: To determine the effect of a dinitrophenol herbicide on the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Isolated mitochondria or permeabilized cells

  • Respiration medium (e.g., MAS buffer)

  • Substrates for Complex I (e.g., pyruvate, malate) and Complex II (e.g., succinate)

  • ADP

  • Dinitrophenol herbicide stock solution (e.g., Dinoseb in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a potent uncoupler, as a positive control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell/Mitochondria Plating: Seed an appropriate number of cells or amount of isolated mitochondria into the wells of a Seahorse XF microplate.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Prepare Assay Medium: Prepare the assay medium containing the desired substrates (e.g., pyruvate and malate for Complex I-driven respiration).

  • Prepare Compound Plate: Prepare a utility plate containing the dinitrophenol herbicide at various concentrations, as well as control compounds (oligomycin, FCCP, rotenone/antimycin A).

  • Assay Execution:

    • Replace the calibrant in the sensor cartridge with the assay medium.

    • Place the cell plate in the Seahorse XF Analyzer.

    • Perform a calibration of the instrument.

    • Establish a baseline OCR measurement.

    • Inject the dinitrophenol herbicide and measure the change in OCR.

    • Sequentially inject oligomycin to measure ATP-linked respiration, FCCP to determine maximal respiration, and rotenone/antimycin A to measure non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of the dinitrophenol herbicide on basal respiration, ATP production, proton leak, and maximal respiratory capacity.

Measurement of Photosynthetic Electron Transport (Hill Reaction)

This protocol describes the measurement of photosynthetic electron transport in isolated chloroplasts to assess the inhibitory effects of dinitrophenol herbicides.

Objective: To measure the rate of reduction of an artificial electron acceptor (DCPIP) by isolated chloroplasts in the presence of a dinitrophenol herbicide.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., sucrose, Tricine, MgCl2)

  • Reaction buffer

  • 2,6-Dichlorophenolindophenol (DCPIP) solution

  • Dinitrophenol herbicide stock solution (e.g., DNOC in ethanol)

  • Spectrophotometer

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through cheesecloth.

    • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of isolation buffer.

  • Hill Reaction Assay:

    • Set up a series of test tubes containing the reaction buffer.

    • Add the dinitrophenol herbicide at various concentrations to the respective tubes. Include a control with no herbicide.

    • Add the DCPIP solution to each tube.

    • Place the tubes in the dark and add the chloroplast suspension to each.

    • Measure the initial absorbance of each tube at 600 nm.

    • Expose the tubes to a light source.

    • Measure the absorbance at regular intervals (e.g., every 2 minutes) for a set period (e.g., 10 minutes). The reduction of blue DCPIP to its colorless form will result in a decrease in absorbance.

  • Data Analysis: Calculate the rate of the Hill reaction (change in absorbance per unit time) for each herbicide concentration. Determine the IC50 value for the inhibition of photosynthetic electron transport.

Visualizations of Signaling Pathways and Workflows

Uncoupling of Oxidative Phosphorylation by Dinitrophenols

Caption: Uncoupling of oxidative phosphorylation by dinitrophenols in the mitochondrion.

Inhibition of Photosynthetic Electron Transport by DNOC

Photosynthesis_Inhibition cluster_chloroplast Chloroplast Thylakoid cluster_lumen Thylakoid Lumen (Low pH) cluster_stroma Stroma (High pH) H2O H₂O PSII Photosystem II H2O->PSII e⁻ O2 O₂ Proton_Lumen H⁺ ATP_Synthase_Stalk_C Proton_Lumen->ATP_Synthase_Stalk_C NADP NADP⁺ NADPH NADPH NADP->NADPH ATP_Synthase_Head_C ATP Synthase ATP_C ATP ATP_Synthase_Head_C->ATP_C Thylakoid_Membrane Thylakoid Membrane PSII->Proton_Lumen Pumps H⁺ in Cytb6f Cytochrome b₆f PSII->Cytb6f e⁻ Cytb6f->Proton_Lumen PSI Photosystem I Cytb6f->PSI e⁻ PSI->NADP e⁻ ATP_Synthase_Stalk_C->ATP_Synthase_Head_C DNOC DNOC DNOC->Cytb6f Inhibits

Caption: Inhibition of photosynthetic electron transport at the cytochrome b6f complex by DNOC.

Experimental Workflow for High-Resolution Respirometry

Respirometry_Workflow Start Start: Prepare Cells/ Mitochondria & Reagents Plate Plate Cells/Mitochondria in Seahorse Microplate Start->Plate Hydrate Hydrate Sensor Cartridge with Calibrant Start->Hydrate Prepare_Media Prepare Assay Medium with Substrates Start->Prepare_Media Run_Assay Run Seahorse XF Assay Plate->Run_Assay Hydrate->Run_Assay Load_Compounds Load Herbicide & Controls into Injection Ports Prepare_Media->Load_Compounds Load_Compounds->Run_Assay Baseline Measure Baseline OCR Run_Assay->Baseline Inject_Herbicide Inject Dinitrophenol Herbicide Baseline->Inject_Herbicide Measure_Effect Measure Change in OCR Inject_Herbicide->Measure_Effect Inject_Oligo Inject Oligomycin Measure_Effect->Inject_Oligo Measure_ATP_Resp Measure ATP-linked Respiration Inject_Oligo->Measure_ATP_Resp Inject_FCCP Inject FCCP Measure_ATP_Resp->Inject_FCCP Measure_Max_Resp Measure Maximal Respiration Inject_FCCP->Measure_Max_Resp Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max_Resp->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito Analyze Analyze Data & Calculate Bioenergetic Parameters Measure_Non_Mito->Analyze End End Analyze->End

Caption: Experimental workflow for assessing mitochondrial toxicity using a Seahorse XF Analyzer.

Conclusion

Dinitrophenol herbicides, while largely phased out of modern agricultural practices, remain important tools for understanding fundamental bioenergetic processes. Their primary mechanism of action, the uncoupling of oxidative phosphorylation, provides a clear example of how disrupting proton gradients can lead to catastrophic cellular energy depletion. Furthermore, the secondary activity of some dinitrophenols as photosynthesis inhibitors highlights the potential for compounds to have multiple cellular targets. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of these and other compounds on cellular respiration and photosynthesis, contributing to the broader fields of toxicology, drug development, and plant science.

References

The Biological Activity of Nitrophenolic Uncouplers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of nitrophenolic uncouplers, compounds that disrupt mitochondrial oxidative phosphorylation. This document details their mechanism of action, structure-activity relationships, and toxicological profile. It is intended to serve as a resource for researchers in academia and the pharmaceutical industry, providing essential data and methodologies for the study of these potent biomodulators.

Core Mechanism of Action: Protonophoric Activity

Nitrophenolic compounds function as classical mitochondrial uncouplers by acting as protonophores. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate.

Nitrophenolic uncouplers are lipophilic weak acids that disrupt this process. Due to their lipophilicity, they can readily diffuse across the inner mitochondrial membrane in their protonated (neutral) form. In the alkaline environment of the mitochondrial matrix, they release a proton, becoming anionic. This anion is stabilized by the electron-withdrawing nitro groups, allowing it to traverse the inner mitochondrial membrane back to the intermembrane space, where it picks up another proton. This cyclical process effectively shuttles protons back into the matrix, bypassing ATP synthase and dissipating the proton gradient. The energy that would have been used for ATP synthesis is instead released as heat.[1][2] This uncoupling of respiration from phosphorylation leads to an increase in oxygen consumption as the ETC attempts to re-establish the proton gradient, and a decrease in ATP production.[3][4]

G Figure 1. Protonophore Mechanism of Nitrophenolic Uncouplers cluster_membrane Inner Mitochondrial Membrane cluster_path cluster_etc Electron Transport Chain cluster_atp ATP Synthase Matrix Mitochondrial Matrix (High pH) IMS Intermembrane Space (Low pH) H_IMS H+ NP_H NP-H H_IMS->NP_H Protonation NP_anion NP- NP_H->NP_anion Diffusion NP_anion->NP_H Return to IMS H_matrix H+ NP_anion->H_matrix Deprotonation ETC ETC pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_IMS_ATP H+ H_IMS_ATP->ATP_Synthase

Caption: Protonophore mechanism of nitrophenolic uncouplers.

Quantitative Data on Nitrophenolic Uncouplers

The biological activity of nitrophenolic uncouplers is influenced by their physicochemical properties, primarily their acidity (pKa) and lipophilicity (logP). The following tables summarize key quantitative data for several representative nitrophenolic compounds. EC50 values represent the concentration required to elicit a half-maximal increase in mitochondrial oxygen consumption, while LD50 values indicate the median lethal dose in animal models, reflecting acute toxicity.

Table 1: Physicochemical and Uncoupling Activity Data

CompoundCAS NumberpKalogPUncoupling EC50 (µM)
2,4-Dinitrophenol51-28-54.091.549.6
4-Nitrophenol100-02-77.151.91-
2-Nitrophenol88-75-57.231.79-
Picric acid (2,4,6-Trinitrophenol)88-89-10.381.33-
Dinoseb (2-sec-butyl-4,6-dinitrophenol)88-85-74.43.69-
4,6-Dinitro-o-cresol (DNOC)534-52-14.42.93-

Note: EC50 values can vary depending on the experimental system (isolated mitochondria vs. whole cells) and conditions.

Table 2: Acute Toxicity Data

CompoundOrganismRoute of AdministrationLD50 (mg/kg)Reference
2,4-DinitrophenolRatOral30
4-NitrophenolRatOral350
2-NitrophenolRatOral330
Picric acidRatOral200
DinosebRatOral14-114[2]
4,6-Dinitro-o-cresol (DNOC)RatOral25-30

Structure-Activity Relationships (SAR)

The uncoupling activity of nitrophenolic compounds is intrinsically linked to their chemical structure. Key determinants of potency include:

  • Acidity (pKa): The pKa of the phenolic hydroxyl group is crucial. For efficient proton transport, the compound must be able to both accept and donate a proton within the physiological pH range of the mitochondrial matrix and intermembrane space. A pKa value close to physiological pH is often associated with high activity.

  • Lipophilicity (logP): The ability of the uncoupler to partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane is critical. Increased lipophilicity generally enhances uncoupling potency up to a certain point, after which it may decrease due to reduced bioavailability or non-specific membrane interactions.[4]

  • Electron-Withdrawing Substituents: The presence of electron-withdrawing groups, such as nitro groups, on the aromatic ring is essential. These groups stabilize the anionic form of the molecule after deprotonation in the matrix, facilitating its transport back across the membrane. The number and position of these groups significantly impact activity.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the uncoupling activity of phenolic compounds based on these physicochemical parameters.[5][6][7][8] These models often show a strong correlation between uncoupling potency and a combination of lipophilicity and acidity descriptors.

Cellular Signaling and Therapeutic Potential

Beyond their direct effects on mitochondrial respiration, nitrophenolic uncouplers, particularly 2,4-dinitrophenol (DNP), have been shown to modulate various cellular signaling pathways. At low, non-toxic concentrations, DNP has demonstrated neuroprotective effects in models of neurodegenerative diseases. This is attributed to the induction of a mild metabolic stress response that activates pro-survival pathways.

One key pathway involves the activation of the transcription factor cAMP response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF).[9][10] The activation of CREB is mediated by upstream kinases such as protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase IV (CaMKIV).[11][12][13] This signaling cascade promotes neuronal survival, synaptic plasticity, and cognitive function.

G Figure 2. DNP-Induced Neuroprotective Signaling DNP 2,4-Dinitrophenol (Low Dose) Mito_Stress Mild Mitochondrial Uncoupling DNP->Mito_Stress CaMKIV CaMKIV Mito_Stress->CaMKIV PKA PKA Mito_Stress->PKA CREB CREB CaMKIV->CREB Phosphorylation PKA->CREB Phosphorylation pCREB pCREB (Active) CREB->pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene BDNF BDNF Protein BDNF_Gene->BDNF Neuroprotection Neuronal Survival & Synaptic Plasticity BDNF->Neuroprotection

Caption: DNP-induced neuroprotective signaling pathway.

Toxicological Profile

The therapeutic application of nitrophenolic uncouplers is severely limited by their narrow therapeutic window and high potential for toxicity. The primary mechanism of toxicity is hyperthermia, resulting from the uncontrolled dissipation of the proton gradient as heat. Other adverse effects include cataracts, neuropathy, and organ damage.[2][14]

Genotoxicity is also a concern for nitrophenolic compounds. The Ames test, a bacterial reverse mutation assay, is commonly used to assess the mutagenic potential of chemicals.[1][5][15][16][17] Some nitrophenols have shown positive results in in vitro genotoxicity assays, indicating a potential to cause DNA damage.[18][19][20] However, in vivo studies are necessary to determine the actual carcinogenic risk.

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to assess the effect of a nitrophenolic uncoupler on mitochondrial respiration in cultured cells.

G Figure 3. Seahorse XF Mito Stress Test Workflow Start Seed cells in XF microplate Incubate Incubate overnight Start->Incubate Prepare_Assay Prepare Seahorse assay medium and compounds Incubate->Prepare_Assay Hydrate Hydrate sensor cartridge Prepare_Assay->Hydrate Load_Cartridge Load injection ports with: 1. Oligomycin 2. Nitrophenol Uncoupler 3. Rotenone/Antimycin A Hydrate->Load_Cartridge Run_Assay Run Seahorse XF Mito Stress Test Load_Cartridge->Run_Assay Analyze Analyze OCR data Run_Assay->Analyze

Caption: Workflow for assessing uncoupler activity with a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cultured cells of interest

  • Nitrophenolic uncoupler of interest

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a potent uncoupler, for positive control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, prepare fresh Seahorse XF assay medium and warm to 37°C. Prepare stock solutions of the nitrophenolic uncoupler, oligomycin, FCCP, and rotenone/antimycin A.

  • Media Exchange: Remove the cell culture medium and wash the cells with the warmed Seahorse XF assay medium. Add the final volume of assay medium to each well.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the prepared compounds. A typical injection strategy is:

    • Port A: Nitrophenolic uncoupler or vehicle control

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • Assay Execution: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate. Initiate the assay protocol. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the changes in OCR.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The uncoupling effect of the nitrophenol is observed as an increase in OCR following its injection.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in response to a nitrophenolic uncoupler.

Materials:

  • Fluorescence microscope or plate reader

  • Cultured cells on glass-bottom dishes or plates

  • TMRM stock solution (in DMSO)

  • Recording medium (e.g., phenol red-free DMEM with glucose and glutamine)

  • Nitrophenolic uncoupler of interest

  • FCCP (for positive control of depolarization)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or plate and allow them to adhere.

  • TMRM Staining: Prepare a working solution of TMRM in the recording medium (typically 25-100 nM). Replace the culture medium with the TMRM-containing medium and incubate for 30-45 minutes at 37°C, protected from light.

  • Imaging/Measurement:

    • For microscopy: Mount the dish on the microscope stage and acquire baseline fluorescence images.

    • For plate reader: Place the plate in the reader and take a baseline fluorescence reading (Ex/Em ~549/575 nm).

  • Uncoupler Treatment: Add the nitrophenolic uncoupler to the cells at the desired concentration. For a positive control, add FCCP (typically 1-10 µM).

  • Post-Treatment Measurement: Immediately begin acquiring images or taking readings to monitor the decrease in TMRM fluorescence as the mitochondrial membrane potential dissipates.

  • Data Analysis: Quantify the change in fluorescence intensity over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Ames Test for Mutagenicity

This protocol provides a general overview of the Ames test to assess the mutagenic potential of a nitrophenolic compound.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs (His-)

  • Minimal glucose agar plates (lacking histidine)

  • Top agar

  • Nitrophenolic compound to be tested

  • Positive control mutagen (e.g., sodium azide)

  • Negative control (solvent vehicle)

  • S9 fraction (rat liver extract for metabolic activation)

Procedure:

  • Strain Preparation: Grow an overnight culture of the S. typhimurium tester strain.

  • Test Mixture Preparation: In a sterile tube, combine the tester strain, the nitrophenolic compound at various concentrations, and either S9 mix (for metabolic activation) or a buffer.

  • Plating: Add molten top agar to the test mixture, gently vortex, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (His+) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[5][15]

References

Toxicological Profile of Dinosam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the toxicological profile of Dinosam is scarce in publicly available literature. This compound is a dinitrophenol herbicide that is largely considered obsolete. This document provides a comprehensive overview of its known toxicological properties and, where data is lacking, incorporates information from the closely related and more extensively studied compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol), as a surrogate. The structural similarity and identical mode of action—uncoupling of oxidative phosphorylation—make Dinoseb a relevant, albeit not identical, proxy for understanding the potential hazards of this compound. All data presented for Dinoseb is clearly identified as such.

Executive Summary

This compound, a dinitrophenol herbicide, is recognized for its high acute toxicity via oral, dermal, and inhalation routes of exposure. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to severe systemic effects. While specific quantitative toxicological data for this compound is limited, data from the surrogate compound Dinoseb indicates a high level of toxicity, with oral LD50 values in rats ranging from 25 to 60 mg/kg. Dinoseb has also been shown to cause reproductive and developmental toxicity in animal studies. The genotoxic and carcinogenic potential of these compounds is not fully elucidated, with some conflicting reports. This guide provides a detailed summary of the available toxicological data, outlines relevant experimental protocols, and visualizes the key mechanistic pathway.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(1-methylbutyl)-4,6-dinitrophenolPubChem
Synonyms DNOSAP, DNAP, 2-sec-Amyl-4,6-dinitrophenolPubChem
CAS Number 4097-36-3PubChem
Molecular Formula C₁₁H₁₄N₂O₅PubChem
Molecular Weight 254.24 g/mol PubChem
Appearance Yellow OilCymitQuimica
Mode of Action Uncoupler of oxidative phosphorylation via disruption of proton gradientAERU

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its surrogate, Dinoseb.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
Oral LD50 (this compound) RatOral> 1000 mg/kgModerateAERU
Intraperitoneal LDLo (this compound) MouseIntraperitoneal3.8 mg/kgHighAERU
Oral LD50 (Dinoseb) RatOral25 - 60 mg/kgHighEXTOXNET, EPA
Dermal LD50 (Dinoseb) RabbitDermal80 - 200 mg/kgHighEXTOXNET
Dermal LD50 (Dinoseb) RatDermal80 mg/kgHighSanta Cruz Biotechnology
Inhalation LC50 (Dinoseb) RatInhalation33 - 290 mg/m³ (4h)HighMatsumoto et al., 2008
Subchronic and Chronic Toxicity (Data for Dinoseb)
Study TypeSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
Subchronic (Male Reproductive)RatOral3.8 mg/kg/day9.1 mg/kg/dayDecreased sperm count, increased abnormal sperm.U.S. EPA, 1987
SubchronicRatOral2.7 mg/kg/day5.4 mg/kg/dayIncreased liver weight.U.S. EPA, 1987
Chronic (2-year)RatOral1 mg/kg/day3 mg/kg/dayDecreased fetal weights, decreased pup body weights.OEHHA, 2010
Reproductive and Developmental Toxicity (Data for Dinoseb)
Study TypeSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
Reproductive/Developmental ScreeningRatOral2.33 mg/kg/day (Reproductive/Developmental)0.78 mg/kg/day (Males)Increased hematocrit in males. Decreased sperm motility and increased abnormal sperm at 7.0 mg/kg/day.Matsumoto et al., 2008
DevelopmentalRabbitDermal1 mg/kg/day3 mg/kg/dayMaternal mortality, hyperthermia, and fetal hydrocephaly and anophthalmia.OECD, 2007
DevelopmentalRabbitOral3 mg/kg/day-Absence of teratogenic effects.U.S. EPA, 1987
Genotoxicity and Carcinogenicity (Data for Dinoseb)
AssaySystemResultReference
GenotoxicityEukaryotic cellsNot mutagenic or genotoxicEXTOXNET
CarcinogenicityRat (2-year dietary)No evidence of carcinogenicityU.S. EPA, 1987
CarcinogenicityMouse (100-week feeding)No statistically significant, dose-related increase in tumors.Government of Canada
Carcinogenicity Classification Agency Classification Reference
U.S. EPAGroup D: Not classifiable as to human carcinogenicity.U.S. EPA, 1987
U.S. EPA (Peer Review)Group C: Possible Human Carcinogen.EPA

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, exerts its toxic effects by disrupting the process of oxidative phosphorylation in mitochondria. This process is the primary mechanism for ATP synthesis in cells. This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthase to function. This uncoupling of electron transport from ATP synthesis leads to a decrease in cellular energy production and an increase in oxygen consumption and heat generation.

oxidative_phosphorylation_uncoupling cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_ims Intermembrane Space nad_nadh NADH etc Electron Transport Chain (ETC) nad_nadh->etc e⁻ fad_fadh2 FADH₂ fad_fadh2->etc e⁻ adp_atp ADP + Pi -> ATP protons_ims High H⁺ Concentration etc->protons_ims Pumps H⁺ out atp_synthase ATP Synthase atp_synthase->adp_atp Drives synthesis protons_ims->atp_synthase H⁺ flow This compound This compound protons_ims->this compound Binds H⁺ This compound->adp_atp Disrupts H⁺ gradient, inhibiting ATP synthesis This compound->protons_ims

Mechanism of oxidative phosphorylation uncoupling by this compound.

Experimental Protocols

The following sections describe generalized experimental protocols for key toxicological studies, based on OECD guidelines. These protocols would be applicable for testing this compound or related dinitrophenol herbicides.

Acute Oral Toxicity (OECD 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A sequential dosing approach is used, starting with a dose expected to be moderately toxic.

    • The outcome (survival or death) in the first animal determines the dose for the next animal (either higher or lower).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into a GHS acute toxicity hazard category.

Workflow for an acute oral toxicity study.
In Vivo Micronucleus Test (OECD 474)

  • Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes.

  • Test Animals: Typically, young adult mice or rats.

  • Procedure:

    • Animals are treated with the test substance, usually on two or more occasions, 24 hours apart.

    • At least three dose levels are used, along with negative and positive controls.

    • Bone marrow or peripheral blood is collected at appropriate times after the last dose.

    • Erythrocytes are prepared on slides and stained.

    • The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

Reproductive/Developmental Toxicity Screening Test (OECD 421)
  • Objective: To provide initial information on the potential effects of a substance on reproduction and development.

  • Test Animals: Typically, rats.

  • Procedure:

    • Male and female animals are dosed with the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.

    • At least three dose levels are used, along with a control group.

    • Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.

    • Offspring are examined for viability, growth, and any developmental abnormalities.

    • Parental animals and offspring are subjected to a full necropsy.

  • Data Analysis: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

Conclusion

The toxicological profile of this compound, supplemented with data from its structural analogue Dinoseb, reveals a compound of high acute toxicity. The primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, is a well-understood process that leads to systemic effects due to cellular energy deprivation. While data on the chronic toxicity, carcinogenicity, and genotoxicity of this compound itself is lacking, the information available for Dinoseb suggests potential for reproductive and developmental effects at low doses. Given the high toxicity and data gaps, any potential exposure to this compound should be treated with extreme caution. Further research would be necessary to fully characterize the toxicological profile of this compound and to perform a comprehensive human health risk assessment.

The Environmental Fate and Degradation of Dinosam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Quantitative environmental fate data for Dinosam is largely unavailable in publicly accessible scientific literature. The information presented in this guide regarding degradation rates and specific pathways is primarily inferred from data on the closely related and structurally similar compound, Dinoseb, and other dinitrophenol herbicides. This document is intended to provide a comprehensive overview for researchers and scientists based on available knowledge of related compounds.

Introduction

This compound (2-(1-methylbutyl)-4,6-dinitrophenol) is a dinitrophenol herbicide, a class of compounds known for their uncoupling of oxidative phosphorylation. Its environmental persistence, mobility, and transformation are critical factors in assessing its ecological risk. This technical guide provides an in-depth analysis of the environmental fate and degradation of this compound, drawing upon data from analogous compounds to elucidate its expected behavior in soil, water, and air.

Physicochemical Properties and Environmental Mobility

The environmental mobility of this compound is governed by its physicochemical properties, particularly its water solubility, vapor pressure, and octanol-water partition coefficient. While specific data for this compound is scarce, dinitrophenol herbicides generally exhibit moderate water solubility and low vapor pressure, suggesting that volatilization is not a significant dissipation pathway.

The mobility of this compound in soil is expected to be influenced by soil properties such as organic carbon content and pH. For the related compound Dinoseb, adsorption is significantly affected by the soil's organic carbon and clay content. It is also noted that Dinoseb may bind more strongly to clay soils, particularly under acidic conditions. This suggests that this compound is likely to have limited mobility in soils with high organic matter and clay content, reducing the potential for leaching into groundwater.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of pesticides in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is pH-dependent. For many pesticides, hydrolysis rates are determined following standardized protocols such as OECD Guideline 111.[1][2] While specific hydrolysis data for this compound is not available, dinitrophenol compounds are generally stable to hydrolysis under neutral and acidic conditions but may degrade more rapidly under alkaline conditions.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant degradation pathway for pesticides present on soil surfaces or in surface waters.

In aqueous environments, the photodegradation of this compound is expected to occur, with a potential half-life in the range of two to three weeks, similar to what has been observed for Dinoseb.[3] The process can be influenced by the presence of photosensitizers in the water.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the detoxification and removal of pesticides from the environment. The dinitrophenol structure of this compound suggests that it is susceptible to microbial degradation.

Aerobic Degradation

Under aerobic conditions, the degradation of dinitrophenolic compounds can proceed through the reduction of the nitro groups to amino groups, followed by ring cleavage. For the related compound 2,4-dinitrophenol (DNP), microbial degradation has been observed by various bacteria and fungi.[4][5][6] The initial steps in the aerobic degradation of this compound are likely to involve the reduction of one or both nitro groups to form amino-nitrophenols or diamino-phenol derivatives. These intermediates are then susceptible to further degradation, potentially leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide and water.

Anaerobic Degradation

In anaerobic environments, such as saturated soils or sediments, the degradation of nitroaromatic compounds is also primarily initiated by the reduction of the nitro groups. Studies on Dinoseb have shown that it can be degraded under anaerobic conditions. Therefore, it is plausible that this compound also undergoes anaerobic biodegradation, likely following a similar pathway of nitro group reduction.

Summary of Environmental Fate Parameters (Inferred)

Due to the lack of direct experimental data for this compound, the following table summarizes the likely environmental fate parameters based on data for Dinoseb and other dinitrophenol herbicides. It is crucial to interpret this data with caution, as it represents an estimation and not measured values for this compound.

ParameterEnvironmental CompartmentInferred Value/BehaviorSource of Inference
Soil Degradation (Aerobic) SoilHalf-life likely to be in the range of several weeks to months.Based on the persistence of other dinitrophenol herbicides.
Hydrolysis WaterStable at acidic to neutral pH; faster degradation at alkaline pH.General behavior of dinitrophenol compounds.
Photodegradation Surface WaterHalf-life estimated to be 14-18 days.Based on data for Dinoseb.[3]
Mobility in Soil SoilLimited mobility in soils with high organic carbon and clay content. Potential for leaching in sandy soils.Based on adsorption characteristics of Dinoseb.
Volatilization AirNot expected to be a significant dissipation pathway.Based on the low vapor pressure of similar compounds.

Experimental Protocols

The following sections describe standardized methodologies that can be employed to determine the environmental fate of this compound.

Soil Metabolism Study (Aerobic)

Guideline: Adapted from OECD Guideline 307 "Aerobic and Anaerobic Transformation in Soil".[7][8]

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection: Use a minimum of three different soil types with varying textures, organic carbon content, and pH.

  • Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) this compound to fresh soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate airflow.

  • Sampling: Collect soil samples at various time intervals.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its degradation products.

  • Mineralization: Trap evolved ¹⁴CO₂ to determine the extent of mineralization.

  • Data Analysis: Calculate the dissipation time for 50% and 90% of the applied this compound (DT₅₀ and DT₉₀ values) using appropriate kinetic models. Identify major degradation products.

Hydrolysis Study

Guideline: Adapted from OECD Guideline 111 "Hydrolysis as a Function of pH".[1][2]

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add this compound to the buffer solutions at a known concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect aliquots from each solution at different time points.

  • Analysis: Analyze the samples for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.

Aqueous Photolysis Study

Guideline: Adapted from OPPTS 835.2210 "Direct Photolysis Rate in Water By Sunlight".[9]

Objective: To determine the rate of direct photodegradation of this compound in water.

Methodology:

  • Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound.

  • Light Source: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a dark control.

  • Incubation: Maintain a constant temperature during the experiment.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time intervals.

  • Analysis: Analyze the samples to determine the concentration of this compound.

  • Data Analysis: Calculate the photolysis rate constant and half-life. The quantum yield can also be determined if the light intensity is measured.

Signaling Pathways and Experimental Workflows

Biodegradation Pathway

The following diagram illustrates a hypothetical biodegradation pathway for this compound, inferred from the degradation of other dinitrophenol compounds.

G This compound This compound Nitroreduction1 Nitroreductase This compound->Nitroreduction1 Amino_Nitro_this compound 2-amino-4-nitro-6-(1-methylbutyl)phenol Nitroreduction1->Amino_Nitro_this compound Nitroreduction2 Nitroreductase Amino_Nitro_this compound->Nitroreduction2 Diamino_this compound 2,4-diamino-6-(1-methylbutyl)phenol Nitroreduction2->Diamino_this compound Ring_Cleavage Ring Cleavage Enzymes Diamino_this compound->Ring_Cleavage Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Mineralization Mineralization Intermediates->Mineralization CO2_H2O CO2 + H2O Mineralization->CO2_H2O

Hypothetical aerobic biodegradation pathway of this compound.
Experimental Workflow for Soil Metabolism Study

The following diagram outlines the logical workflow for conducting a soil metabolism study for this compound.

G start Start: Soil Metabolism Study soil_prep Prepare Soil Samples (3 types, characterized) start->soil_prep application Apply 14C-Dinosam soil_prep->application incubation Incubate under Aerobic Conditions (Controlled temp. and moisture) application->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction co2_trapping Trap Evolved 14CO2 sampling->co2_trapping analysis HPLC-Radiometric Analysis extraction->analysis quant_parent Quantify Parent Compound analysis->quant_parent quant_metabolites Identify and Quantify Metabolites analysis->quant_metabolites quant_mineralization Quantify Mineralization co2_trapping->quant_mineralization data_analysis Kinetic Modeling (DT50, DT90) and Pathway Elucidation quant_parent->data_analysis quant_metabolites->data_analysis quant_mineralization->data_analysis end End: Report Findings data_analysis->end

Workflow for a this compound soil metabolism study.

Conclusion

The environmental fate and degradation of this compound are complex processes influenced by a variety of environmental factors. While specific quantitative data for this compound remains elusive, by examining the behavior of the structurally similar compound Dinoseb and other dinitrophenol herbicides, it is possible to infer its likely environmental behavior. This compound is expected to exhibit moderate persistence in soil, with its mobility being largely dependent on soil composition. Biodegradation, through the reduction of its nitro groups, is anticipated to be the primary degradation pathway. Further research is critically needed to generate empirical data on the environmental fate of this compound to allow for a more accurate assessment of its ecological risk. The experimental protocols outlined in this guide provide a framework for conducting such necessary studies.

References

An In-depth Technical Guide to the Solubility of Dinosam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dinosam (2-sec-Amyl-4,6-dinitrophenol), an obsolete dinitrophenol-based pesticide. Due to its discontinued use, publicly available quantitative solubility data in common laboratory solvents is limited. This guide compiles the available information and provides general protocols for solubility determination.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₁H₁₄N₂O₅, is a crystalline solid.[1][2][3] An essential indicator of its solubility behavior is the octanol-water partition coefficient (LogP), which is approximately 4.16.[1][4] This high LogP value indicates that this compound is lipophilic, suggesting a preference for nonpolar, organic solvents over polar solvents like water.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The most consistently reported value is its solubility in water.

Table 1: Known Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
Water206.23 mg/L[4][5]

Qualitative information suggests that this compound can be recrystallized from a mixture of ethanol and water, which implies it has some degree of solubility in ethanol.[4]

Solubility Profile of a Structurally Related Compound: 2,4-Dinitrophenol

Given the scarcity of data for this compound, the solubility of a closely related and structurally similar compound, 2,4-dinitrophenol, can provide insights into suitable solvents. It is important to note that these values are for 2,4-dinitrophenol and should be used as a qualitative guide for solvent selection for this compound, not as a direct substitute for experimental determination.

Table 2: Solubility of 2,4-Dinitrophenol in Common Laboratory Solvents

SolventTemperature (°C)Solubility ( g/100 g of solution)
Water180.56 g/100g [6][7]
Ethyl Acetate1515.55[6][7]
Acetone1535.90[6][7]
Chloroform155.39[6][7]
Pyridine1520.08[6][7]
Carbon Tetrachloride150.423[6][7]
Toluene156.36[6][7]

Additionally, 2,4-dinitrophenol is reported to be soluble in ethanol, ethyl ether, benzene, and methanol.[6]

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
  • This compound (solid)

  • Selected laboratory solvents (e.g., water, ethanol, DMSO, acetone, methanol, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The goal is to have undissolved solid remaining after equilibration, ensuring the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. The solution should be continuously agitated during this time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully take an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizations

Workflow for this compound Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in a selected solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation (24-48h) C->D Establish Equilibrium E Centrifuge to pellet undissolved solid D->E End of Incubation F Collect supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute sample accurately G->H Prepare for Analysis I Quantify using HPLC (or other method) H->I J Final Solubility Value I->J

Caption: A flowchart of the experimental workflow for determining this compound solubility.

References

Spectroscopic Data for Dinosam: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic data (NMR, IR, MS) for a compound identified as "Dinosam" has yielded no specific results. Publicly available scientific databases and chemical literature do not contain experimental or predicted spectroscopic information for a substance with this name.

This lack of information prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental protocols, or associated signaling pathways for "this compound" could be retrieved. The name "this compound" may be a non-standard identifier, a confidential internal code name, a newly synthesized compound not yet described in the literature, or a typographical error.

For researchers, scientists, and drug development professionals seeking such a technical guide, it is recommended to verify the compound's identity using a standard chemical identifier, such as:

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry.

  • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species.

Once a standard identifier is available, a more targeted and effective search for the required spectroscopic data and related experimental methodologies can be performed.

Should "this compound" be a novel or proprietary compound, the necessary spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would need to be generated through direct experimental analysis. A generalized workflow for acquiring such data is presented below.

General Experimental Workflow for Spectroscopic Analysis

A typical workflow for obtaining the spectroscopic profile of a novel chemical entity is outlined below. This process is fundamental in chemical analysis for structure elucidation and verification.

Caption: Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide on the Potential Therapeutic Applications of Denosumab (Likely Intended Topic Instead of "Dinosam")

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "Dinosam" identified a largely obsolete dinitrophenol herbicide with no significant established therapeutic applications or derivatives in clinical development. The mode of action for this class of compounds, as uncouplers of oxidative phosphorylation, has been explored for metabolic effects, but toxicity is a major concern. One vendor suggested potential anticancer properties of a compound named "this compound," but this is not widely substantiated in scientific literature.

Given the request for an in-depth technical guide for researchers and drug development professionals, complete with signaling pathways, quantitative clinical data, and experimental protocols, it is highly probable that the intended topic was Denosumab . Denosumab is a well-researched monoclonal antibody with significant therapeutic applications, a clearly defined mechanism of action, and a wealth of publicly available clinical trial data. This guide will, therefore, focus on Denosumab.

Denosumab is a fully human monoclonal antibody (IgG2) that targets and inhibits the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[1][2][3][4] By doing so, it effectively reduces bone resorption, making it a critical therapeutic agent in the management of osteoporosis and other bone-related conditions.[3][5]

Mechanism of Action

Denosumab's therapeutic effect is derived from its high affinity and specificity for RANKL.[6] In the complex process of bone remodeling, RANKL is a key signaling protein essential for the formation, function, and survival of osteoclasts, the cells responsible for bone resorption.[1][4]

Osteoblasts and their precursors express RANKL on their surface.[7] This ligand then binds to its receptor, RANK, which is located on the surface of osteoclasts and their precursors.[2] This RANKL/RANK interaction triggers a signaling cascade that leads to the maturation and activation of osteoclasts, ultimately increasing bone breakdown.[8]

Denosumab functions as a RANKL inhibitor, mimicking the natural action of osteoprotegerin (OPG), a decoy receptor for RANKL. By binding to RANKL, Denosumab prevents its interaction with RANK, thereby inhibiting osteoclastogenesis and reducing bone resorption.[1][4] This leads to an increase in bone mass and strength in both cortical and trabecular bone.[7]

Signaling Pathway

The diagram below illustrates the RANKL signaling pathway and the inhibitory action of Denosumab.

RANKL_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor / Osteoclast Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL expresses RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK JNK/ERK/p38 MAPK Pathways TRAF6->MAPK NFATc1 NFATc1 Activation NFkB->NFATc1 MAPK->NFATc1 Differentiation Osteoclast Differentiation, Function, & Survival NFATc1->Differentiation Resorption Increased Bone Resorption Differentiation->Resorption Denosumab Denosumab Denosumab->RANKL Inhibits

Denosumab inhibits the RANKL/RANK signaling pathway.

Quantitative Data from Clinical Trials

The efficacy and safety of Denosumab have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.

Table 1: Efficacy of Denosumab in Postmenopausal Osteoporosis (FREEDOM Trial) A 3-year, randomized, double-blind, placebo-controlled trial involving 7,808 women with postmenopausal osteoporosis.[9][10][11]

EndpointPlacebo Group (n=3906)Denosumab 60 mg (n=3902)Relative Risk Reduction (RRR)p-value
New Vertebral Fracture 7.2%2.3%68%< 0.0001
Hip Fracture 1.2%0.7%40%< 0.04
Non-vertebral Fracture 8.0%6.5%20%< 0.01

Table 2: Comparison of Denosumab vs. Alendronate on Bone Mineral Density (BMD) at 12 Months Data from head-to-head trials comparing subcutaneous Denosumab (60 mg every 6 months) with oral Alendronate (70 mg weekly).[9][11]

Skeletal SiteMean % Increase in BMD (Alendronate)Mean % Increase in BMD (Denosumab)Differencep-value
Total Hip 2.6%3.5%+0.9%< 0.0001
Lumbar Spine 1.85%3.03%+1.18%< 0.0001
Femoral Neck --+0.6%< 0.0002
1/3 Radius --+0.6%< 0.0002

Key Experimental Methodologies

The clinical development of Denosumab involved rigorous experimental protocols to establish its safety and efficacy. Below is a generalized methodology based on pivotal trials for treating postmenopausal osteoporosis.

Pivotal Clinical Trial Protocol (e.g., FREEDOM study)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12]

  • Participant Population: Postmenopausal women aged 60 to 90 years with a bone mineral density (BMD) T-score of less than -2.5 at the lumbar spine or total hip.[9]

  • Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either Denosumab or a placebo. Both participants and investigators are blinded to the treatment allocation.[12]

  • Intervention:

    • Experimental Group: Subcutaneous injection of Denosumab 60 mg administered once every 6 months.[13]

    • Control Group: Subcutaneous injection of a matching placebo administered once every 6 months.[13]

    • All participants receive daily calcium (at least 1000 mg) and vitamin D (at least 400 IU) supplements.[14]

  • Primary Endpoint: Incidence of new vertebral fractures, as assessed by spinal radiographs at baseline and at 12, 24, and 36 months.[9]

  • Secondary Endpoints:

    • Incidence of hip fractures and non-vertebral fractures.[10]

    • Changes in BMD at the lumbar spine, total hip, femoral neck, and other sites, measured by dual-energy X-ray absorptiometry (DXA).[11]

    • Changes in markers of bone turnover (e.g., serum C-telopeptide [CTX]) at specified intervals.[15]

  • Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on events of special interest such as osteonecrosis of the jaw (ONJ), atypical femoral fractures, hypocalcemia, and infections.[3][5]

  • Statistical Analysis: Efficacy is analyzed on an intent-to-treat basis. The relative risk of fracture is calculated using a Cox proportional-hazards model. Changes in BMD are analyzed using analysis of covariance (ANCOVA).

Experimental Workflow

The following diagram outlines the typical workflow for a patient enrolled in a Denosumab clinical trial.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (e.g., 36 Months) Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (DXA, Radiographs, Labs) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization DoseDenosumab Administer Denosumab (60mg SC every 6 months) Randomization->DoseDenosumab Arm A DosePlacebo Administer Placebo (SC every 6 months) Randomization->DosePlacebo Arm B FollowUp Follow-up Visits (Every 6 months) DoseDenosumab->FollowUp DosePlacebo->FollowUp SafetyMonitoring Adverse Event Monitoring FollowUp->SafetyMonitoring EfficacyAssessment Efficacy Assessments (DXA, Labs, Radiographs) FollowUp->EfficacyAssessment Analysis End of Study Data Analysis EfficacyAssessment->Analysis

References

Methodological & Application

Dinosam: Not a Recognized Reference Standard in Pharmaceutical Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application notes and detailed protocols for the use of Dinosam as a reference standard in chromatography for researchers, scientists, and drug development professionals cannot be provided, as extensive research indicates that this compound is not utilized in this capacity within the pharmaceutical industry.

This compound is identified primarily as a pesticide, specifically a dinitro herbicide. Its application is in agriculture and horticulture for weed control. There is no evidence in the scientific literature or analytical methodology databases to suggest its use as a reference standard for chromatographic analysis in pharmaceutical research or drug development.

It is possible that the query for "this compound" has been confused with other substances that are used as reference standards in chromatography. For instance, "Didanosine," an antiretroviral medication, is a compound for which numerous HPLC methods and reference standards exist for its quantification in pharmaceutical formulations.

For researchers and professionals in drug development, it is crucial to utilize reference standards that are appropriate for the specific application and are recognized by regulatory bodies. These standards undergo rigorous testing to ensure their purity, identity, and stability, which are essential for accurate and reproducible analytical results.

In the context of pharmaceutical analysis, reference standards are typically:

  • Active Pharmaceutical Ingredients (APIs): Highly purified versions of the drug substance being tested.

  • Impurities: Known impurities that may be present in the drug substance or product.

  • Excipients: Inactive ingredients used in the formulation of the drug product.

  • Metabolites: The breakdown products of a drug in the body.

The selection and use of an appropriate reference standard are governed by pharmacopeial guidelines (e.g., USP, EP, JP) and regulatory requirements (e.g., FDA, EMA).

Given the established use of this compound as a pesticide, it does not meet the criteria for a pharmaceutical reference standard and its use in such a context would be inappropriate and scientifically unsound. Researchers seeking reference standards for chromatographic analysis should consult official pharmacopeias, and reputable suppliers of certified reference materials to ensure the quality and validity of their analytical methods.

Application Notes and Protocols for Dinosam in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosam (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound that functions as a potent uncoupler of oxidative phosphorylation in mitochondria.[1][2][3] By transporting protons across the inner mitochondrial membrane, this compound dissipates the proton gradient that is essential for ATP synthesis by ATP synthase.[1][4][5] This disruption of the coupling between the electron transport chain and ATP production leads to a rapid decrease in cellular ATP levels, an increase in oxygen consumption, and the generation of heat.[5][6]

In a cell culture context, these biochemical effects manifest as significant alterations in cellular metabolism, induction of oxidative stress, and activation of cellular stress response pathways. At sufficient concentrations, this compound can lead to cytotoxicity and cell death.[7][8] These properties make this compound a valuable tool for studying cellular bioenergetics, mitochondrial function, cellular stress responses, and for investigating its potential as a cytotoxic agent, particularly in cancer research where it may synergize with conventional chemotherapeutics.[9][10]

Mechanism of Action

This compound is a lipophilic weak acid. In the proton-rich mitochondrial intermembrane space, it becomes protonated. This neutral form can readily diffuse across the inner mitochondrial membrane into the more alkaline matrix. Once in the matrix, it releases its proton, thereby short-circuiting the normal flow of protons through the ATP synthase complex. This uncoupling of electron transport from ATP synthesis leads to a decrease in the cellular ATP pool and an increase in metabolic rate as the cell attempts to compensate for the energy deficit.[1][4][5]

The primary downstream consequences of this compound's activity in cell culture are:

  • Depletion of Cellular ATP: The most direct effect is the inhibition of mitochondrial ATP synthesis.[6][11][12]

  • Increased Oxidative Stress: The accelerated electron transport in the absence of coupled ATP synthesis can lead to an increased leakage of electrons and the formation of reactive oxygen species (ROS).[13][14][15]

  • Activation of Stress Signaling Pathways: A decrease in the cellular energy charge (increased AMP/ATP ratio) activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[16][17] Oxidative stress can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[18][19][20][21]

This compound Signaling Pathway

Dinosam_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response ETC Electron Transport Chain H_IMS H+ Gradient (Intermembrane Space) ETC->H_IMS Pumps H+ ROS ROS ETC->ROS Increases leakage ATP_Synthase ATP Synthase H_IMS->ATP_Synthase Drives ATP_depletion ATP Depletion (Increased AMP/ATP ratio) ATP ATP ATP_Synthase->ATP Synthesizes H_Matrix H+ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->H_IMS Transports H+ into Matrix This compound->ATP_Synthase Bypasses AMPK AMPK Activation ATP_depletion->AMPK Cell_Death Apoptosis / Necrosis AMPK->Cell_Death Modulates JNK JNK Pathway Activation Oxidative_Stress->JNK JNK->Cell_Death Induces MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (3-4h, 37°C) E->F G 7. Add Solubilization Solution (e.g., DMSO, 100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-AMPK, p-JNK) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H

References

Application Note & Protocol: Development of an In Vitro Assay for Methyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of an in vitro assay to measure the activity of methyltransferase enzymes. Methyltransferases are a large class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a specific substrate, which can include proteins, nucleic acids, or small molecules.[1][2] The resulting S-adenosylhomocysteine (SAH) is a universal by-product of these reactions.[3] Monitoring the activity of methyltransferases is crucial for understanding their biological roles and for the discovery of novel therapeutic agents targeting these enzymes.

It is important to note that the term "Dinosam" refers to a largely obsolete herbicide and not a known enzyme.[4] Its mechanism of action involves the uncoupling of oxidative phosphorylation.[4] Therefore, an assay for "this compound activity" in an enzymatic context cannot be developed. The following protocols are provided as a detailed guide for developing an in vitro assay for a generic SAM-dependent methyltransferase.

Assay Principle

The developed assay is a continuous spectrophotometric, enzyme-coupled assay.[5][6] The activity of the methyltransferase is determined by measuring the rate of SAH production. The assay relies on a series of coupled enzymatic reactions that ultimately lead to a change in absorbance. In this system, the SAH produced by the methyltransferase is hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. The adenosine is then deaminated by adenosine deaminase (ADA) to inosine, resulting in a decrease in absorbance at 265 nm.[6] This method provides a real-time measurement of enzyme activity and is amenable to high-throughput screening.

Signaling Pathway Diagram

cluster_0 Methyltransferase Reaction cluster_1 Coupled Detection System cluster_2 Spectrophotometric Detection MT Methyltransferase Methylated_Substrate Methylated Substrate MT->Methylated_Substrate CH3 Transfer SAH S-Adenosylhomocysteine (SAH) MT->SAH SAM S-Adenosylmethionine (SAM) SAM->MT Substrate Methyl Acceptor Substrate Substrate->MT SAHH SAH Hydrolase (SAHH) SAH->SAHH SAH->SAHH Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine ADA Adenosine Deaminase (ADA) Adenosine->ADA Detection Decrease in Absorbance at 265 nm Adenosine->Detection Absorbs at 265 nm Inosine Inosine ADA->Inosine NH3 Ammonia ADA->NH3 Inosine->Detection Does not absorb at 265 nm

Caption: Enzyme-coupled assay workflow for methyltransferase activity.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT. Prepare a 1 L stock solution and store at 4°C.

  • Methyltransferase (MT) Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • SAM (S-adenosylmethionine): Prepare a 10 mM stock solution in sterile water. Aliquot and store at -80°C.

  • Substrate: Prepare a 10 mM stock solution of the specific methyl acceptor substrate in an appropriate solvent (e.g., water, DMSO). Store at -20°C.

  • SAH Hydrolase (SAHH): Reconstitute to 1 mg/mL in assay buffer. Aliquot and store at -80°C.

  • Adenosine Deaminase (ADA): Reconstitute to 1 mg/mL in assay buffer. Aliquot and store at -80°C.

  • Inhibitor (Positive Control): Prepare a 10 mM stock solution of a known methyltransferase inhibitor (e.g., sinefungin) in an appropriate solvent. Store at -20°C.

Assay Procedure

The following protocol is designed for a 96-well UV-transparent microplate format with a final reaction volume of 200 µL.

  • Prepare the Coupling Enzyme Mix: In a microcentrifuge tube, prepare a fresh mixture of SAHH and ADA in assay buffer. The final concentration in the well should be 1 µg/mL for each enzyme.

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing the assay buffer, coupling enzyme mix, and substrate.

  • Add Reagents to the Microplate:

    • Add 160 µL of the reaction mix to each well.

    • Add 20 µL of the methyltransferase enzyme solution (or assay buffer for no-enzyme controls).

    • For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations and 10 µL of the enzyme. For control wells without inhibitor, add 10 µL of the solvent used for the inhibitor.

  • Initiate the Reaction: Add 20 µL of the SAM solution to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader capable of measuring absorbance at 265 nm.

  • Kinetic Measurement: Measure the absorbance at 265 nm every 30 seconds for 30 minutes at a constant temperature (e.g., 37°C).

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition Reagents Prepare Assay Buffer, Enzymes, Substrate, and SAM Stocks CouplingMix Prepare Coupling Enzyme Mix (SAHH + ADA) Reagents->CouplingMix ReactionMix Prepare Reaction Mix (Buffer, Coupling Mix, Substrate) CouplingMix->ReactionMix AddMix Add 160 µL Reaction Mix to Wells ReactionMix->AddMix AddEnzyme Add 20 µL Methyltransferase AddMix->AddEnzyme AddInhibitor Add Inhibitor/Vehicle (for screening) AddEnzyme->AddInhibitor StartReaction Add 20 µL SAM to Initiate Reaction AddInhibitor->StartReaction ReadPlate Measure Absorbance at 265 nm (Kinetic) StartReaction->ReadPlate Analyze Calculate Reaction Rates and IC50 Values ReadPlate->Analyze

Caption: Step-by-step workflow for the methyltransferase assay.

Data Presentation and Analysis

The rate of the reaction is determined by the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the change in extinction coefficient (Δε) for the conversion of adenosine to inosine at 265 nm is -8.1 mM⁻¹cm⁻¹.

Enzyme Activity Calculation

The formula to calculate the enzyme activity is:

Activity (µmol/min/mg) = (ΔA₂₆₅/min * Reaction Volume (L)) / (Δε * Pathlength (cm) * Amount of Enzyme (mg))

Data Summary Tables

Table 1: Michaelis-Menten Kinetics for SAM

[SAM] (µM)Initial Velocity (ΔA₂₆₅/min)
00.001
50.025
100.048
200.085
400.130
800.175
1600.200
3200.210

Table 2: Inhibition of Methyltransferase Activity

[Inhibitor] (nM)% Inhibition
00
112.5
1045.2
5078.9
10090.1
50098.5
100099.2

Conclusion

The described enzyme-coupled spectrophotometric assay provides a robust and continuous method for measuring methyltransferase activity. This assay is suitable for detailed kinetic characterization of methyltransferases and for high-throughput screening of potential inhibitors. The provided protocols and data presentation formats offer a clear framework for researchers in academic and industrial settings to develop and implement this assay for their specific methyltransferase of interest.

References

Application Notes and Protocols: Dinosam as a Positive Control for Oxidative Phosphorylation Uncoupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinosam (CAS 4097-36-3), also known as 2,4-dinitro-6-sec-butylphenol (DNBP), is a dinitrophenolic compound recognized for its activity as an uncoupler of oxidative phosphorylation.[1] Like other dinitrophenols, this compound is a protonophore that disrupts the proton motive force across the inner mitochondrial membrane. This action uncouples the electron transport chain from ATP synthesis, leading to an increase in oxygen consumption and a decrease in ATP production, with the energy being dissipated as heat.

While this compound is a known uncoupler, detailed quantitative data on its specific effects on mitochondrial parameters in peer-reviewed literature is limited. Therefore, this document will use the well-characterized and structurally similar compound, 2,4-Dinitrophenol (DNP), as a representative positive control to illustrate the principles and experimental protocols for studying oxidative phosphorylation uncoupling. The methodologies and expected outcomes described for DNP are directly applicable to this compound due to their shared mechanism of action.

Mechanism of Action: Oxidative Phosphorylation Uncoupling

In healthy mitochondria, the electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force. This force drives protons back into the matrix through ATP synthase, which in turn phosphorylates ADP to produce ATP.

Chemical uncouplers like this compound and DNP are lipophilic weak acids that disrupt this process. They pick up protons in the acidic intermembrane space and, due to their lipophilic nature, diffuse across the inner mitochondrial membrane. In the more alkaline matrix, they release the protons, effectively creating a "short-circuit" in the proton gradient. This dissipates the proton motive force, causing the ETC to work at a maximal rate to try and re-establish the gradient, leading to a significant increase in oxygen consumption. However, as the proton flow bypasses ATP synthase, ATP production is drastically reduced.

Data Presentation

The following tables summarize representative quantitative data for the effects of the uncoupler 2,4-Dinitrophenol (DNP) on key mitochondrial function parameters. These results are indicative of what would be expected when using this compound as a positive control.

Table 1: Effect of DNP on Oxygen Consumption Rate (OCR)

Cell Type/MitochondriaDNP ConcentrationBasal OCR (% of control)Maximal OCR (% of control)Reference
Isolated Rat Liver Mitochondria50 µMNot ReportedSignificantly Increased[2]
Conscious Adult Rats6 mg/kg (i.v., cumulative)Increased progressively with each doseNot Applicable[3]
Zebrafish Embryos (6 hpf)Not specifiedSignificantly IncreasedNot Applicable[4]
Cultured Cortical Neurons10 - 40 µMNot ReportedIncreased (inferred from reduced membrane potential)[5]

Table 2: Effect of DNP on Mitochondrial Membrane Potential (ΔΨm)

Cell Type/MitochondriaDNP ConcentrationChange in ΔΨmMeasurement MethodReference
Cultured Cortical Neurons10 - 40 µMDose-dependent decreaseTMRE Fluorescence[5]
Isolated Rat Liver Mitochondria10 - 50 µMDose-dependent decreaseSafranin O Dye[2]
Rat Cortical Neurons-139 mV (resting potential)Regulated between -108 mV and -158 mV under stimulationTMRM Fluorescence

Table 3: Effect of DNP on Cellular ATP Levels

Cell TypeDNP ConcentrationDuration of TreatmentATP Level (% of control)Reference
L6 Muscle Cells0.1 mM15 minDecreased[6]
L6 Muscle Cells5 mM15 minSignificantly Decreased[6]
Zebrafish Embryos (48 hpf)Not specified48 hours~82%[4]
Rat Basophilic Leukemia CellsEC50: 389 µM - 677 µMNot specified50%[7]

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of an uncoupler on cellular respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF DMEM or RPMI with appropriate supplements like glucose, pyruvate, and glutamine)

  • This compound or DNP (stock solution in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone - another uncoupler, used to determine maximal respiration)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere and form a monolayer overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for sequential injection. A typical mitochondrial stress test profile is as follows:

    • Port A: this compound/DNP (to measure the uncoupling effect) or vehicle control.

    • Port B: Oligomycin (to measure ATP-linked respiration).

    • Port C: FCCP (to measure maximal respiratory capacity).

    • Port D: Rotenone & Antimycin A (to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption).

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate. Initiate the assay protocol. The instrument will measure basal OCR, and then sequentially inject the compounds and measure the corresponding changes in OCR.

  • Data Analysis: After the run, normalize the data to cell number or protein concentration. The key parameters to analyze are the increase in OCR after the injection of this compound/DNP, which represents the uncoupling effect.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.

Materials:

  • Cultured cells on glass-bottom dishes or microplates suitable for fluorescence microscopy or plate reader analysis.

  • TMRM stock solution (in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound or DNP stock solution.

  • FCCP stock solution (as a positive control for depolarization).

  • Fluorescence microscope or microplate reader with appropriate filters (e.g., Ex/Em ~548/573 nm).

Procedure:

  • Cell Culture: Culture cells to the desired confluency on an appropriate imaging plate.

  • Dye Loading: Prepare a working solution of TMRM in HBSS (typically 20-100 nM). Remove the culture medium, wash the cells once with HBSS, and then incubate the cells with the TMRM working solution for 30-45 minutes at 37°C, protected from light.

  • Baseline Measurement: Acquire baseline fluorescence images or readings. In healthy, polarized mitochondria, TMRM accumulates and yields a bright signal.

  • Treatment: Add this compound, DNP, or FCCP to the cells at the desired final concentration.

  • Post-Treatment Measurement: Immediately begin acquiring images or readings at regular intervals to monitor the change in TMRM fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Data Analysis: Quantify the fluorescence intensity of the mitochondrial region of interest over time. Express the change in fluorescence as a percentage of the baseline reading.

Protocol 3: Measurement of Cellular ATP Levels

This protocol uses a luciferase-based bioluminescence assay to quantify total cellular ATP.

Materials:

  • Cultured cells in an opaque-walled multi-well plate.

  • This compound or DNP stock solution.

  • ATP assay kit (containing luciferase, D-luciferin, and a cell lysis buffer).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or DNP for the desired duration (e.g., 1-6 hours). Include untreated control wells.

  • Cell Lysis and ATP Measurement: Follow the manufacturer's protocol for the ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Luminescence Reading: After a brief incubation period as specified by the kit, measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Create a standard curve with known ATP concentrations if absolute quantification is required. Express the ATP levels in treated cells as a percentage of the untreated control. A significant decrease in luminescence indicates ATP depletion due to uncoupling.[6]

Mandatory Visualizations

Oxidative_Phosphorylation_Uncoupling_Pathway cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 ETC Electron Transport Chain (ETC) NADH->ETC e- FADH2->ETC e- ADP ADP + Pi ATP ATP ADP->ATP H_matrix H+ This compound This compound / DNP (Protonophore) H_ims H+ ATP_Synthase ATP Synthase H_ims->ATP_Synthase Proton Motive Force ETC->H_ims Pumps H+ out This compound->H_matrix Transports H+ into Matrix (Dissipates Gradient) This compound->H_ims Picks up H+ Seahorse_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed cells in XF microplate hydrate_cartridge Hydrate sensor cartridge with XF Calibrant prep_medium Replace with assay medium seed_cells->prep_medium Incubate overnight load_compounds Load injector ports with This compound/DNP, Oligomycin, FCCP, and Rotenone/Antimycin A prep_medium->load_compounds calibrate Calibrate cartridge in XF Analyzer load_compounds->calibrate run_assay Run Mito Stress Test calibrate->run_assay analyze Analyze OCR data run_assay->analyze

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Dinosam in Environmental and Agricultural Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of Dinosam, a dinitrophenol herbicide, in complex matrices such as soil and agricultural products. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for trace-level analysis.[1][2][3][4] The protocol covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by chromatographic separation and mass spectrometric detection. Full method validation was conducted in accordance with established guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity.[5][6][7] This method is suitable for routine monitoring, regulatory compliance, and research applications requiring reliable this compound quantification.

Introduction

This compound is a dinitrophenol compound historically used as a herbicide and insecticide.[8] Due to its potential toxicity and environmental persistence, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in food and environmental samples.[7][9] Consequently, the development of highly sensitive and selective analytical methods is crucial for ensuring food safety and monitoring environmental contamination.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for analyzing polar and thermally labile pesticides like this compound, offering superior performance over traditional gas chromatography (GC) methods.[10] This note provides a comprehensive protocol for a complete workflow, from sample extraction to final quantification, that can be readily implemented in a typical analytical laboratory.

Experimental Protocols

Materials and Reagents
  • Standards: this compound certified reference material (CRM), this compound-d6 (internal standard).

  • Solvents: Acetonitrile (MeCN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: Formic acid (reagent grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent.

  • Equipment: High-performance liquid chromatography (HPLC) system, triple quadrupole mass spectrometer, analytical balance, centrifuges, vortex mixer, sample vials.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and this compound-d6 standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the primary this compound stock solution to 10 mL with methanol.

  • Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute 10 µL of the this compound-d6 primary stock to 10 mL with methanol.

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline for agricultural samples like fruits and vegetables.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add 100 µL of the internal standard spiking solution.

    • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).

    • Securely cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 10,000 rpm for 5 minutes.

  • Filtration and Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup s1 1. Weigh 10g Homogenized Sample s2 2. Add 10mL H2O, 10mL MeCN, IS s1->s2 s3 3. Add QuEChERS Salts (MgSO4, NaCl) s2->s3 s4 4. Vortex 1 min s3->s4 s5 5. Centrifuge 5000 rpm, 5 min s4->s5 c1 6. Transfer 1mL of Acetonitrile Layer s5->c1 Collect Supernatant c2 7. Add to d-SPE tube (MgSO4, PSA) c1->c2 c3 8. Vortex 30s c2->c3 c4 9. Centrifuge 10,000 rpm, 5 min c3->c4 final_step 10. Transfer Supernatant to Vial for LC-MS/MS c4->final_step G cluster_data Data Processing & Review start Sample Receipt & Login prep Sample Preparation (QuEChERS) start->prep analysis LC-MS/MS Analysis prep->analysis process Integration & Quantification analysis->process review QC Check & Data Review process->review report Final Report Generation review->report

References

Application Notes and Protocols for Inducing Mitochondrial Stress in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Dinosam" did not yield specific results in scientific literature for a compound used to induce mitochondrial stress. It is presumed to be a typographical error. These application notes and protocols are based on the well-characterized mitochondrial uncoupler, Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) , a widely used agent for inducing mitochondrial stress and studying its downstream consequences in various cellular models.

Application Notes

Introduction

Mitochondria are central hubs for cellular metabolism, energy production, and signaling. Mitochondrial dysfunction is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The study of mitochondrial stress responses is crucial for understanding disease pathogenesis and for the development of novel therapeutics. CCCP is a mobile ionophore that disrupts the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation from ATP synthesis. This rapid depolarization of the mitochondrial membrane potential (ΔΨm) mimics pathological mitochondrial stress and triggers several cellular signaling cascades.

Mechanism of Action of CCCP

CCCP is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane. In the mitochondrial matrix, it becomes deprotonated and then diffuses back into the intermembrane space, where it picks up a proton. This process effectively shuttles protons across the inner membrane, dissipating the proton motive force that is essential for ATP synthase to produce ATP. The primary consequences of CCCP treatment are:

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): A rapid and dose-dependent decrease in ΔΨm.

  • Inhibition of ATP Synthesis: Uncoupling of the electron transport chain from ATP production leads to a sharp decline in cellular ATP levels.

  • Increased Oxygen Consumption: Initially, the electron transport chain works at its maximum rate to try and restore the proton gradient, leading to a spike in the oxygen consumption rate (OCR).

  • Generation of Reactive Oxygen Species (ROS): The hyperactive electron transport chain can lead to an increased leakage of electrons, resulting in the formation of superoxide and other ROS.

  • Induction of Cellular Stress Responses: The cell activates various signaling pathways to cope with the mitochondrial dysfunction, including the integrated stress response (ISR), mitophagy, and apoptosis.

Data Presentation: Quantitative Effects of CCCP

The following tables summarize the typical quantitative effects of CCCP treatment on key mitochondrial and cellular parameters. Note that the exact values can vary depending on the cell type, CCCP concentration, and duration of treatment.

Table 1: Effect of CCCP on Mitochondrial Membrane Potential (ΔΨm)

Cell Line CCCP Concentration (µM) Treatment Duration Assay Observed Effect Reference(s)
Jurkat 5 - 50 5 - 60 min TMRE/Flow Cytometry Dose- and time-dependent increase in depolarized cells. Nearly complete depolarization at 15 µM after 5 min. [1]
MDCK 1 - 10 Not specified MitoTracker Red/JC-1 Concentration-dependent decrease in mitochondrial membrane potential. [2]
SNU-638 1 - 20 6 hr Crystal Violet Staining Dose-dependent decrease in cell viability, indicative of stress. [3]

| General | 10 - 50 | 5 - 30 min | JC-1/Flow Cytometry | Positive control for depolarization, causing a shift from red to green fluorescence. |[4][5][6] |

Table 2: Effect of CCCP on Reactive Oxygen Species (ROS) Production

Cell Line CCCP Concentration (µM) Treatment Duration Assay Observed Effect Reference(s)
HepG2 Not specified Not specified Not specified Increased oxidative stress, neutralized by N-Acetylcysteine (NAC). [7]
SNU-638 Not specified Not specified Not specified Generation of reactive oxygen species. [8]
CMECs Not specified Not specified Flow Cytometry Increased levels of intracellular ROS. [9]

| Yeast | 2 | 10 min | DCF Fluorescence | Increased ROS production. |[10] |

Table 3: Effect of CCCP on Oxygen Consumption Rate (OCR)

Model System CCCP Concentration Assay Condition Observed Effect Reference(s)
Hif1α WT and null cells 0.75 - 1.5 µM Mito Stress Test Induces maximal respiration. [11]
Human glioma cells 0.125 µM (sequential additions) Mito Stress Test Induces maximal OCR. [12]

| Various cancer cell lines | Varies | Mito Stress Test | Used as an uncoupler to measure spare respiratory capacity. |[13][14] |

Table 4: Effect of CCCP on Cellular ATP Levels

Cell Line CCCP Concentration (µM) Treatment Duration Assay Observed Effect Reference(s)
HepG2 Not specified Not specified Not specified Inhibition of ATP production. [15]
HeLa and MEF cells 20 2 hr Luciferase Assay Significant decrease in ATP levels. [16]
CHO-K1 cells 10 6 hr Luciferase Assay Significant reduction in cellular ATP. [17]

| Trypanosoma cruzi | Not specified | 1 - 2 hr | Luciferase Assay | Significant decrease in ATP levels. |[18] |

Table 5: Effect of CCCP on Apoptosis Markers

Cell Line CCCP Concentration Treatment Duration Marker Observed Effect Reference(s)
FL5.12 and Jurkat Not specified Not specified Caspase activation Induces apoptosis upstream of caspase activation. [19]
SNU-638 Varies 3 - 12 hr Cell Viability/Morphology Enhances TRAIL-induced apoptosis in a dose- and time-dependent manner. [3][8]

| General | Varies | Varies | Cleaved Caspases, Cleaved PARP | Induction of apoptosis leads to cleavage and activation of caspases and cleavage of PARP. |[20][21][22] |

Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates a general workflow for studying CCCP-induced mitochondrial stress.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HeLa) cell_seeding Seed Cells in appropriate plates cell_culture->cell_seeding treatment Treat with CCCP (Dose-response & time-course) cell_seeding->treatment assay_mmp Mitochondrial Membrane Potential (JC-1 Assay) treatment->assay_mmp assay_ros ROS Production (DCFH-DA Assay) treatment->assay_ros assay_ocr Oxygen Consumption Rate (Seahorse XF) treatment->assay_ocr assay_atp ATP Levels (Luminescence Assay) treatment->assay_atp assay_apoptosis Apoptosis/Mitophagy Markers (Western Blot) treatment->assay_apoptosis analysis Quantitative Analysis (Microscopy, Flow Cytometry, Plate Reader) assay_mmp->analysis assay_ros->analysis assay_ocr->analysis assay_atp->analysis assay_apoptosis->analysis interpretation Interpretation of Results analysis->interpretation G CCCP CCCP MitoStress Mitochondrial Stress (ΔΨm loss, ROS ↑) CCCP->MitoStress HRI HRI Kinase Activation MitoStress->HRI eIF2a eIF2α HRI->eIF2a P eIF2aP p-eIF2α eIF2a->eIF2aP Translation_down Global Translation Inhibition eIF2aP->Translation_down ATF4 ATF4 Translation ↑ eIF2aP->ATF4 CHOP CHOP Expression ↑ ATF4->CHOP StressResponse Stress Response Genes (Autophagy, Amino Acid Synthesis) ATF4->StressResponse G CCCP CCCP Depolarization Mitochondrial Depolarization (ΔΨm loss) CCCP->Depolarization PINK1 PINK1 Stabilization on Outer Membrane Depolarization->PINK1 Parkin Parkin Recruitment from Cytosol PINK1->Parkin Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Autophagosome Autophagosome Formation (LC3 recruitment) Ubiquitination->Autophagosome Mitophagosome Mitophagosome Autophagosome->Mitophagosome Degradation Mitochondrial Degradation Mitophagosome->Degradation Lysosome Lysosome Lysosome->Degradation G CCCP CCCP MitoStress Severe Mitochondrial Stress (ΔΨm loss) CCCP->MitoStress BaxBak Bax/Bak Activation MitoStress->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner Caspase) aCasp9->aCasp3 Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

References

Application Notes and Protocols for In Vivo Studies of Dinosam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosam, a dinitrophenol-based compound, is known for its role as an uncoupler of oxidative phosphorylation.[1] This mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and the dissipation of energy as heat.[1][2][3] While historically used as a herbicide, the unique mechanism of action of dinitrophenols has garnered interest in their potential therapeutic applications. These application notes provide a comprehensive guide for the formulation and in vivo investigation of this compound in preclinical animal models. It is important to note that as of the current literature, specific in vivo therapeutic studies for this compound are not available. Therefore, the following protocols and data are based on general principles for novel compound administration and publicly available information on the closely related compound, 2,4-dinitrophenol (DNP).

Data Presentation

The following tables summarize representative pharmacokinetic and dosing data derived from in vivo studies of 2,4-dinitrophenol (DNP) in rodents. This data is intended to serve as a starting point for designing in vivo studies with this compound and will likely require optimization.

Table 1: Representative Pharmacokinetic Parameters of 2,4-Dinitrophenol (DNP) in Mice

ParameterIntravenous (IV)Intraperitoneal (IP)
Dose (mg/kg) 15
Cmax (µg/mL) -~15
Tmax (hours) -~0.5
AUC (µg·h/mL) --
Half-life (t½) (hours) ~0.5~0.5

Data extrapolated from studies on 2,4-dinitrophenol in mice.[4]

Table 2: Recommended Dosing and Administration Routes for Rodent Studies

Route of AdministrationRecommended Maximum Volume (Mouse)Recommended Maximum Volume (Rat)Recommended Needle Size (Gauge)
Intravenous (IV) 0.2 mL0.5 mL27-30
Intraperitoneal (IP) 2 mL5 mL25-27
Oral (PO) - Gavage 10 mL/kg10 mL/kg20-22 (with ball tip)
Subcutaneous (SC) 2 mL5 mL25-27

General guidelines for rodent administration.

Experimental Protocols

1. Formulation of this compound for In Vivo Administration

Due to its chemical structure, this compound is anticipated to be a hydrophobic compound with low aqueous solubility. Therefore, appropriate formulation strategies are crucial for achieving adequate bioavailability in in vivo studies.

Objective: To prepare a stable and homogenous formulation of this compound suitable for parenteral or oral administration in rodents.

Materials:

  • This compound

  • Vehicle components (e.g., DMSO, PEG400, Tween 80, saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Vehicle Selection: Based on preliminary solubility tests, select a suitable vehicle system. A common approach for hydrophobic compounds is a co-solvent system. For example:

    • 10% DMSO

    • 40% PEG400

    • 5% Tween 80

    • 45% Saline

  • Preparation: a. Weigh the required amount of this compound. b. In a sterile microcentrifuge tube, dissolve the this compound in DMSO first. c. Add PEG400 and Tween 80 and vortex thoroughly until the solution is clear. d. Slowly add the saline while vortexing to avoid precipitation. e. If necessary, sonicate the formulation for a brief period to ensure complete dissolution.

  • Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitates before administration. Prepare fresh on the day of the experiment.

2. In Vivo Administration Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

a. Intravenous (IV) Injection (Tail Vein)

Objective: To achieve rapid and complete systemic exposure to this compound.

Procedure:

  • Warm the mouse's tail using a heat lamp to induce vasodilation.

  • Place the mouse in a restrainer.

  • Disinfect the tail with an alcohol swab.

  • Using a 27-30 gauge needle, inject the this compound formulation slowly into one of the lateral tail veins.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitor the animal for any adverse reactions.

b. Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Procedure:

  • Securely restrain the mouse.

  • Tilt the mouse's head downwards to displace the abdominal organs.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure no fluid is drawn back.

  • Inject the this compound formulation into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

c. Oral Gavage (PO)

Objective: To deliver a precise dose of this compound directly into the stomach.

Procedure:

  • Gently restrain the mouse, ensuring the head and body are in a straight line.

  • Insert a flexible, ball-tipped gavage needle into the esophagus and advance it into the stomach.

  • Administer the this compound formulation slowly.

  • Remove the gavage needle and monitor the animal for any signs of distress.

Mandatory Visualizations

Signaling Pathway of this compound

Dinosam_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Dissipation Proton_Gradient->Heat Energy Release This compound This compound This compound->Proton_Gradient Disrupts

Caption: this compound uncouples oxidative phosphorylation by disrupting the proton gradient.

Experimental Workflow for In Vivo Study of this compound

Dinosam_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation This compound Formulation Dosing Dosing (IV, IP, or PO) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Monitoring Clinical Observation & Body Weight Dosing->Monitoring Blood_Sampling Blood Sampling (Pharmacokinetics) Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Pharmacodynamics) Monitoring->Tissue_Harvesting Toxicity_Assessment Toxicity Assessment Monitoring->Toxicity_Assessment PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis Tissue_Harvesting->PD_Analysis

Caption: A typical experimental workflow for in vivo evaluation of this compound.

Logical Relationship for this compound Formulation and Administration

Dinosam_Formulation_Admin cluster_formulation Formulation cluster_administration Administration Solubility Assess Solubility Vehicle Select Vehicle Solubility->Vehicle Preparation Prepare Formulation Vehicle->Preparation QC Quality Control (Clarity, Stability) Preparation->QC Route Choose Route (IV, IP, PO) QC->Route Dose_Calc Calculate Dose Volume Route->Dose_Calc Administer Administer to Animal Dose_Calc->Administer Observe Post-administration Monitoring Administer->Observe

Caption: Logical steps for formulating and administering this compound in vivo.

References

guidelines for safe handling and disposal of Dinosam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Dinosam, also known as 2-sec-amyl-4,6-dinitrophenol, is a highly toxic compound. Its use has been severely restricted in many countries due to safety and environmental concerns.[1] These guidelines are intended for use in controlled laboratory research settings only by trained professionals. Strict adherence to all safety protocols is mandatory.

Introduction

This compound (CAS No: 4097-36-3) is a dinitrophenolic compound originally developed as a herbicide. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts ATP synthesis in mitochondria.[1][2] This leads to a rapid depletion of cellular energy and can induce cell death. More recent research has suggested potential applications for this compound and similar compounds in other areas, including as kinase inhibitors in cancer therapy.[3] This document provides detailed guidelines for the safe handling, use, and disposal of this compound in a research context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.

PropertyValueReference
CAS Number 4097-36-3[3][4][5]
Molecular Formula C₁₁H₁₄N₂O₅[3][4][5]
Molecular Weight 254.24 g/mol [4][5]
Appearance Yellow crystalline solid or oil[3]
Boiling Point 333.2°C at 760 mmHg[4]
Flash Point 136.5°C[4]
Density 1.306 g/cm³[4]
Solubility Slightly soluble in water; soluble in ether and solutions of sodium or potassium hydroxide.
Vapor Pressure 7.15E-05 mmHg at 25°C[4]

Safety and Handling

This compound is acutely toxic if inhaled, ingested, or absorbed through the skin. It can cause severe skin and eye irritation.[6] Early symptoms of exposure may include fatigue, excessive sweating, and thirst.[7][8]

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety goggles or a face shield are required.

  • Lab Coat: A lab coat must be worn and buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, solution preparation, and experimental procedures, must be performed in a properly functioning chemical fume hood.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Spill Procedures

In the event of a this compound spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Decontaminate (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE. Cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Clean: Clean the spill area with a 2-5% solution of soda ash, followed by soap and water.[9]

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols

The following are general protocols that can be adapted for specific research needs. It is crucial to perform small-scale pilot experiments to determine the optimal concentrations and conditions for your specific cell lines or experimental systems.

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE

Procedure:

  • In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolve the this compound in a suitable volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light and to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C.

In Vitro Assay for Uncoupling of Oxidative Phosphorylation (General Protocol)

This protocol provides a general framework for assessing the uncoupling activity of this compound in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and a respiratory substrate like succinate)

  • ADP solution

  • This compound stock solution

  • Oxygen electrode system (e.g., Clark-type electrode)

Workflow:

G A Prepare mitochondrial suspension in respiration buffer B Add respiratory substrate (e.g., succinate) A->B C Add ADP to induce State 3 respiration B->C D Add this compound (or vehicle control) C->D E Monitor oxygen consumption D->E G A Prepare serial dilutions of this compound C Add this compound dilutions (or vehicle control) A->C B Add kinase and substrate to microplate wells B->C D Initiate reaction with ATP C->D E Incubate at appropriate temperature D->E F Add detection reagent and measure signal E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->RAF GeneExpression Gene Expression TranscriptionFactors->GeneExpression

References

Application Notes: The Experimental Use of Dinosam in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dinosam is a novel, high-affinity, small molecule activator of AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular and whole-body energy homeostasis.[1][2] AMPK is a heterotrimeric protein complex, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a cellular energy sensor.[3] In response to metabolic stress, such as a rise in the AMP:ATP ratio, AMPK is activated and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[4][5] Due to its central role in metabolism, AMPK is a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][6] this compound provides a potent and selective tool for researchers to investigate the downstream effects of AMPK activation in various in vitro and in vivo models of metabolic disease.

Mechanism of Action

This compound allosterically activates AMPK by binding to a novel site on the γ subunit, stabilizing a conformation that is more readily phosphorylated by upstream kinases such as LKB1.[3] This leads to a significant increase in the phosphorylation of the α subunit at Threonine 172, the key activating phosphorylation site.[3] Activated AMPK then phosphorylates a multitude of downstream targets to exert its metabolic effects.[3][5] Key downstream effects include:

  • Inhibition of ATP-consuming pathways:

    • Suppression of fatty acid and cholesterol synthesis through phosphorylation and inactivation of acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR), respectively.[2][4]

    • Inhibition of protein synthesis via the mTORC1 pathway.[7]

    • Reduction of hepatic glucose production by inhibiting key gluconeogenic enzymes.[4]

  • Activation of ATP-producing pathways:

    • Stimulation of glucose uptake in skeletal muscle and other tissues through the translocation of GLUT4 transporters to the cell surface.[6]

    • Increased fatty acid oxidation.[2][4]

    • Enhanced mitochondrial biogenesis.

dot

Caption: this compound allosterically activates the AMPK complex, leading to its phosphorylation and subsequent regulation of metabolic pathways.

Experimental Protocols

Protocol 1: In Vitro AMPK Activity Assay

This protocol describes a method to determine the direct effect of this compound on AMPK activity using a purified enzyme and a fluorescently labeled substrate.

Materials:

  • Purified, active AMPK enzyme

  • Fluorescently labeled AMPK substrate peptide

  • ATP

  • This compound (various concentrations)

  • Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • 384-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well microplate, add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AMP).

  • Add the purified AMPK enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence on a plate reader to determine the amount of phosphorylated substrate.

  • Calculate the EC50 value of this compound for AMPK activation.

Protocol 2: Western Blot Analysis of AMPK Pathway Activation in Cultured Cells

This protocol details the assessment of this compound's ability to activate the AMPK signaling pathway in a cellular context.

Materials:

  • C2C12 myotubes or HepG2 hepatocytes

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to desired confluency. For C2C12 myoblasts, differentiate into myotubes.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Glucose Uptake Assay in Adipocytes

This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin (positive control)

  • 2-deoxy-D-[3H]-glucose

  • Phloretin (inhibitor of glucose transport)

  • Scintillation fluid and counter

Procedure:

  • Seed 3T3-L1 preadipocytes and differentiate into mature adipocytes.

  • Wash the cells with KRH buffer and incubate in serum-free medium for 2 hours.

  • Treat the cells with this compound or insulin for 30 minutes.

  • Add 2-deoxy-D-[3H]-glucose to each well and incubate for 10 minutes.

  • Stop the uptake by adding ice-cold KRH buffer containing phloretin.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Add scintillation fluid to the lysates and measure the radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the total protein content of each sample.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

ParameterThis compound
AMPK Activation (EC50) 50 nM
p-AMPK/total AMPK (Fold Change) 8.5
p-ACC/total ACC (Fold Change) 6.2
Glucose Uptake (Fold Change) 2.8

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model

ParameterVehicle ControlThis compound (10 mg/kg)
Body Weight Change (%) +15.2+2.1
Fasting Blood Glucose (mg/dL) 185110
Plasma Insulin (ng/mL) 3.21.1
Liver Triglycerides (mg/g) 25.810.5

Experimental Workflow Visualization

dot

Experimental_Workflow A In Vitro Screening (AMPK Activity Assay) B Cell-Based Assays (Western Blot, Glucose Uptake) A->B C In Vivo Efficacy Studies (Diet-Induced Obesity Model) B->C D Pharmacokinetic/ Pharmacodynamic Analysis C->D F Preclinical Candidate Selection C->F E Toxicology Studies D->E D->F E->F

References

Application Notes and Protocols: Investigating Pesticide Resistance to Dinosam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosam is a dinitrophenol insecticide that exerts its toxic effect by uncoupling oxidative phosphorylation.[1][2] This process is fundamental to cellular energy production, and its disruption leads to a rapid depletion of ATP, ultimately causing cell death. While this compound has been used for pest control, the potential for insects to develop resistance poses a significant challenge to its long-term efficacy. Understanding the mechanisms of resistance and having robust protocols to detect and monitor it are crucial for sustainable pest management strategies.

These application notes provide a framework for studying pesticide resistance to this compound. Due to the limited availability of specific resistance studies on this compound, the following protocols are adapted from established methodologies for insecticide resistance testing and are tailored to the specific mode of action of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts by disrupting the proton gradient across the inner mitochondrial membrane.[1][2] As a lipophilic weak acid, it can transport protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This uncoupling of electron transport from ATP synthesis leads to the dissipation of energy as heat and a catastrophic drop in cellular ATP levels.

Dinosam_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_intermembrane Intermembrane Space ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Cellular_Processes Cellular Processes ATP->Cellular_Processes Powers H_matrix H+ H_inter H+ H_inter->ATP_Synthase Proton Flow This compound This compound H_inter->this compound ETC Electron Transport Chain ETC->H_inter Pumps H+ This compound->H_matrix Transports H+

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Potential Mechanisms of Resistance to this compound

While specific resistance mechanisms to this compound in insects are not well-documented, potential adaptations could include:

  • Reduced Penetration: Alterations in the insect's cuticle could slow the absorption of this compound, reducing the effective dose reaching the target sites.

  • Metabolic Detoxification: Enhanced activity of metabolic enzymes, such as cytochrome P450s, glutathione S-transferases (GSTs), or esterases, could potentially metabolize and detoxify this compound before it can exert its effect.

  • Target-Site Insensitivity: Although less likely for an uncoupler that acts on a general biophysical process, mutations in mitochondrial proteins could theoretically alter the membrane's susceptibility to this compound's protonophoric action.

  • Increased Efflux: Overexpression of transporter proteins could actively pump this compound out of the cells or mitochondria, reducing its intracellular concentration.

Experimental Protocols for this compound Resistance Studies

The following are generalized protocols that can be adapted for assessing this compound resistance in a target insect population. It is crucial to establish a susceptible baseline population for comparison.

Adult Vial Test (Topical Exposure)

This method is suitable for assessing the toxicity of this compound through contact.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Glass scintillation vials (20 ml)

  • Micropipettes

  • Vortex mixer

  • Holding cages with food and water source

  • Test insects (adults) from susceptible and potentially resistant populations

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions to obtain a range of concentrations that will produce between 10% and 90% mortality in the susceptible population. A control solution of acetone alone should also be prepared.

  • Coating Vials: Add 1 ml of each this compound dilution (and the acetone control) to separate glass vials.

  • Solvent Evaporation: Roll the vials on their sides until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface. A gentle stream of air can be used to facilitate evaporation.

  • Insect Exposure: Introduce 10-25 adult insects into each vial and cap loosely to allow for air circulation.

  • Observation: Record mortality at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). An insect is considered dead if it is unable to make any coordinated movement when gently prodded.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population) for both susceptible and field populations.

Diet-Overlay Bioassay (Oral Exposure)

This method assesses the toxicity of this compound when ingested.

Materials:

  • Technical grade this compound

  • Acetone or a suitable solvent

  • Artificial diet for the test insect

  • Multi-well plates (e.g., 24- or 48-well)

  • Micropipettes

  • Test insects (larvae)

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound as described for the adult vial test.

  • Diet Preparation: Prepare the artificial diet according to the standard protocol for the insect species. Aliquot a specific volume of the molten diet into each well of the multi-well plates and allow it to solidify.

  • Application of this compound: Carefully pipette a small, precise volume of each this compound dilution (and the solvent control) onto the surface of the diet in each well. Allow the solvent to evaporate completely.

  • Insect Infestation: Place one larva into each well.

  • Incubation: Maintain the plates under controlled environmental conditions (temperature, humidity, and light) suitable for the insect species.

  • Mortality Assessment: Record larval mortality after a predetermined period (e.g., 48 or 72 hours).

  • Data Analysis: Calculate the LC50 values using probit analysis.

Resistance_Testing_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_interpretation Interpretation A1 Prepare this compound Stock & Serial Dilutions B1 Topical Application (Vial Test) A1->B1 B2 Oral Administration (Diet Assay) A1->B2 A2 Prepare Insect Rearing & Diets B3 Expose Susceptible & Field Populations A2->B3 C1 Record Mortality at Time Points B1->C1 B2->C1 B3->C1 C2 Perform Probit Analysis C1->C2 C3 Calculate LC50/LD50 Values C2->C3 D1 Calculate Resistance Ratio (RR) C3->D1 D2 Determine Resistance Level D1->D2

References

Troubleshooting & Optimization

troubleshooting Dinosam precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinosam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical compound that acts as an uncoupler of oxidative phosphorylation.[1] In essence, it disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This leads to a decrease in cellular ATP levels.[2][3][4]

Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?

Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue.[5] Several factors can contribute to this:

  • Exceeding Solubility Limit: The concentration of this compound may be higher than its solubility in the specific cell culture medium being used.[5] this compound has low water solubility.[1]

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the compound to crash out of solution.[6]

  • Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5]

  • Temperature Fluctuations: Changes in temperature, for instance, when moving media from a refrigerator to a 37°C incubator, can alter the solubility of the compound.[7][8]

  • pH Shifts: The pH of the culture medium is crucial for the solubility of many compounds. Any significant shift in pH can lead to precipitation.[5]

  • Improper Storage: Repeated freeze-thaw cycles of stock solutions can promote precipitation.[8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

For many hydrophobic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is a common solvent. It is crucial to ensure this compound is fully dissolved in the solvent before preparing the stock solution.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[9] The specific tolerance will depend on the cell line being used, so it is advisable to run a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[9]

Q5: Can I filter out the precipitate from my media?

Filtering the media to remove the precipitate is generally not recommended. This is because filtration will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment, which will affect the accuracy and reproducibility of your results. The better approach is to address the root cause of the precipitation.[9]

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation of this compound in your cell culture media, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual and Microscopic Examination
  • Visual Check: Hold the media container against a light source to check for any cloudiness, haziness, or visible particles.

  • Microscopic Examination: Place a small drop of the media on a microscope slide and examine for the presence of crystalline or amorphous precipitate. This will help distinguish chemical precipitation from potential microbial contamination.[6]

Step 2: Identify the Cause and Implement Solutions

Use the following table to pinpoint the likely cause of precipitation and find the appropriate solution.

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock to the media.Solvent Shock or Exceeding Solubility Limit .[6]1. Optimize Dilution Technique: Pre-warm the cell culture media to 37°C. Add the this compound stock solution drop-wise while gently swirling or vortexing the media to ensure rapid and even dispersion.[6] 2. Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution to gradually decrease the solvent concentration.[9] 3. Reduce Final Concentration: If possible, lower the final concentration of this compound in your experiment.
Media becomes cloudy or precipitate forms over time in the incubator.Compound Instability , Interaction with Media Components , or Delayed Precipitation .1. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific media under your experimental conditions (see protocol below). 2. Test in Serum-Free vs. Serum-Containing Media: This can help determine if serum proteins are contributing to the precipitation.
Precipitate is observed after thawing frozen media or stock solution.Temperature Shock .[9]Thaw frozen stock solutions and media slowly and ensure they are fully dissolved before use. Aliquoting stock solutions into single-use volumes can help avoid repeated freeze-thaw cycles.[9]
Crystalline precipitate is visible on the surface of the culture vessel.Evaporation .[9]Ensure proper humidification in the incubator to prevent evaporation of the media, which can increase the concentration of all components, leading to precipitation.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight254.24 g/mol [10]
XLogP34.1[10]
Water Solubility6.230 mg/L (at 20°C, pH 7)[1]
Boiling Point333 °C[1]
Flash Point136.5 °C[1]
Density1.306 g/mL[1]

Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient (logP), which indicates the lipophilicity of a compound. A higher value suggests lower water solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Select an Appropriate Solvent: Based on its hydrophobic nature, 100% DMSO is a suitable solvent for preparing a high-concentration stock solution of this compound.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolve the Compound: In a sterile, amber glass vial, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure all particles have dissolved.[11]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a Range of Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is recommended to create a range of final concentrations that bracket your intended experimental concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed the tolerance limit of your cells (e.g., 0.1%).

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At regular intervals, visually inspect each tube or well for any signs of precipitation, such as cloudiness or visible particles.

  • Microscopic Examination: After the incubation period, place a small aliquot of each dilution onto a microscope slide and examine for the presence of any fine precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the maximum soluble concentration of this compound under your specific experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitate Observed in Media check_stock Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->prepare_fresh_stock No check_concentration Is the final concentration too high? check_stock->check_concentration Yes prepare_fresh_stock->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_dilution Was the dilution protocol optimized? (pre-warmed media, slow addition, rapid mixing) check_concentration->check_dilution No end Issue Resolved lower_concentration->end optimize_dilution Optimize the dilution protocol. check_dilution->optimize_dilution No check_solubility Determine max soluble concentration in your specific media. check_dilution->check_solubility Yes optimize_dilution->end check_solubility->end

Caption: A workflow for troubleshooting this compound precipitation.

Oxidative_Phosphorylation_Uncoupling Mechanism of this compound as an Oxidative Phosphorylation Uncoupler cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space atp_synthase ATP Synthase atp ATP atp_synthase->atp Synthesizes This compound This compound adp ADP + Pi adp->atp_synthase protons_high High H+ Concentration protons_high->atp_synthase Proton Motive Force protons_high->this compound etc Electron Transport Chain etc->protons_high Pumps H+ out cluster_matrix cluster_matrix This compound->cluster_matrix Transports H+ back into matrix, dissipating the gradient

Caption: this compound uncouples oxidative phosphorylation.

References

Technical Support Center: Optimizing Dinosam Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Dinosam for various cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cellular assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and effective concentrations. A typical starting range for a small molecule inhibitor would be from 1 nM to 100 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) for cytotoxicity and the EC50 (half-maximal effective concentration) for the desired biological effect.

Q2: How should I prepare and store this compound for cellular experiments?

A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For cellular experiments, the stock solution should be serially diluted in cell culture media to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What type of control experiments should I include when testing this compound?

A3: Proper controls are essential for interpreting your results accurately.[1][2] You should always include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to distinguish the effect of this compound from any effects of the solvent.

  • Untreated Control: Cells that are not treated with this compound or the vehicle. This provides a baseline for normal cell behavior.

  • Positive Control: A known inhibitor or activator of the pathway of interest to ensure the assay is working correctly.

  • Negative Control: A compound known to have no effect on the target pathway.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time depends on the specific cellular process being investigated and the mechanism of action of this compound. A typical starting point is 24 to 72 hours. It may be necessary to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation period for observing the desired effect without significant cytotoxicity.

Troubleshooting Guide

Problem 1: High cytotoxicity observed even at low concentrations of this compound.

  • Q: My cells are dying at very low concentrations of this compound. What could be the cause?

    • A:

      • Check the final solvent concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding 0.1% in your highest this compound concentration wells. High solvent concentrations can be toxic to cells.

      • Assess cell health: Ensure your cells are healthy and not overly confluent before starting the experiment.[3] Stressed or overly dense cell cultures can be more sensitive to treatment.

      • Reduce incubation time: A shorter incubation period might be sufficient to observe the desired effect without causing excessive cell death.

      • Review this compound stability: Ensure that this compound is stable in the culture medium for the duration of the experiment. Degradation products could be more toxic.

Problem 2: No significant effect of this compound is observed at any concentration.

  • Q: I don't see any response to this compound treatment in my assay. What should I do?

    • A:

      • Verify compound activity: Confirm the identity and purity of your this compound stock. If possible, test its activity in a cell-free biochemical assay to ensure it is active.

      • Increase concentration range: It's possible the effective concentration is higher than the range you tested. Cautiously extend the concentration range, keeping an eye on solubility and cytotoxicity.

      • Increase incubation time: Some cellular responses take longer to develop. Consider extending the incubation period.

      • Check cell line sensitivity: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line. Consider testing other cell lines or verifying target expression using techniques like Western blotting or qPCR.

      • Assay sensitivity: Ensure your assay is sensitive enough to detect the expected changes. Run a positive control to validate the assay's performance.

Problem 3: High variability between replicate wells.

  • Q: I am getting inconsistent results between my replicate wells. How can I improve this?

    • A:

      • Improve pipetting technique: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding reagents to the plate. Using multichannel pipettes can help improve consistency.

      • Ensure uniform cell seeding: Uneven cell distribution in the wells can lead to variability. Make sure to have a single-cell suspension and mix the cell suspension thoroughly before and during plating.

      • Avoid edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.

      • Check for contamination: Mycoplasma or other microbial contamination can affect cell health and lead to variable results.[3] Regularly test your cell cultures for contamination.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle pipetting.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Data Presentation

Table 1: Cytotoxicity of this compound (IC50) in Different Cell Lines
Cell LineIncubation Time (hours)IC50 (µM)
HeLa4815.2
A5494825.8
MCF-7488.5
Table 2: Effective Concentration of this compound (EC50) in a Functional Assay (e.g., Kinase Inhibition)
Cell LineAssay TypeEC50 (µM)
HeLap-ERK Inhibition1.2
A549p-AKT Inhibition2.5
MCF-7p-mTOR Inhibition0.8

Visualizations

Signaling Pathway Diagram

Dinosam_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

Dinosam_Optimization_Workflow cluster_assays Perform Assays start Start: this compound Stock Solution dilution Prepare Serial Dilutions (e.g., 1 nM to 100 µM) start->dilution treat_cells Treat Cells with this compound Dilutions dilution->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) incubate->cytotoxicity_assay functional_assay Functional Assay (e.g., Kinase Activity) incubate->functional_assay analyze_data Data Analysis cytotoxicity_assay->analyze_data functional_assay->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 determine_ec50 Determine EC50 analyze_data->determine_ec50 optimal_conc Determine Optimal Concentration Range (EC50 < Concentration < IC50) determine_ic50->optimal_conc determine_ec50->optimal_conc Dinosam_Troubleshooting start Experiment Issue issue_type What is the issue? start->issue_type high_cytotoxicity High Cytotoxicity issue_type->high_cytotoxicity Toxicity no_effect No Effect issue_type->no_effect Efficacy high_variability High Variability issue_type->high_variability Consistency check_solvent Check Solvent Concentration high_cytotoxicity->check_solvent check_cell_health Assess Cell Health high_cytotoxicity->check_cell_health reduce_incubation Reduce Incubation Time high_cytotoxicity->reduce_incubation verify_compound Verify Compound Activity no_effect->verify_compound increase_conc Increase Concentration no_effect->increase_conc check_target Check Target Expression no_effect->check_target pipetting Improve Pipetting Technique high_variability->pipetting cell_seeding Ensure Uniform Cell Seeding high_variability->cell_seeding edge_effects Avoid Edge Effects high_variability->edge_effects

References

overcoming Dinosam toxicity in non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dinosam is a dinitrophenol herbicide. Specific toxicological data for this compound on a wide range of non-target organisms is limited in publicly available scientific literature. Therefore, this document utilizes data for the closely related and well-studied compound, 2,4-dinitrophenol (2,4-DNP), as a proxy to provide guidance on potential toxicity and experimental design. It is crucial to establish the specific toxicity of this compound through empirical testing.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter during toxicity testing of this compound.

Issue 1: High Variability in Replicate Results

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent this compound Concentration 1. Prepare a fresh stock solution for each experiment. 2. Verify the concentration of the stock solution using an appropriate analytical method (e.g., HPLC). 3. Ensure thorough mixing of the test solution before aliquoting to replicate vessels.Reduced standard deviation between replicate measurements of toxicity endpoints (e.g., mortality, immobilization, growth inhibition).
Genetic Variation in Test Organisms 1. Source test organisms from a reputable supplier with a genetically stable population. 2. For Daphnia, ensure all neonates are from the second to fifth brood of healthy parent animals. 3. For fish and algae, use a consistent and well-characterized strain.More uniform response to the toxicant across all replicates, leading to a clearer dose-response relationship.
Fluctuations in Environmental Conditions 1. Use a temperature-controlled incubator or water bath to maintain the recommended temperature for the test species. 2. Ensure a consistent photoperiod and light intensity for all test vessels. 3. Monitor and maintain water quality parameters (pH, dissolved oxygen, hardness) within the recommended range for the test organism.Minimized stress on the test organisms from environmental factors, ensuring that the observed effects are primarily due to this compound exposure.

Issue 2: No Toxicity Observed at Expected Concentrations

Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound 1. Dinitrophenols can be susceptible to photodegradation. Conduct experiments under controlled lighting conditions specified in the protocol. 2. Analyze the concentration of this compound at the beginning and end of the exposure period to determine its stability in the test medium.Accurate assessment of the exposure concentration and a more reliable determination of the toxicological endpoint.
Adsorption to Test Vessels 1. Use glass test vessels, as dinitrophenols may adsorb to some plastics. 2. If plasticware must be used, pre-condition the vessels with a this compound solution at the test concentration to saturate binding sites.The nominal concentration of this compound in the test medium will more accurately reflect the actual exposure concentration.
Low Bioavailability 1. For poorly water-soluble compounds, a carrier solvent (e.g., acetone, DMSO) may be necessary. Ensure the final concentration of the solvent is non-toxic to the test organism and is consistent across all treatments and controls. 2. Check the pH of the test medium, as the bioavailability of ionizable compounds like dinitrophenols can be pH-dependent.Improved dissolution and bioavailability of this compound, leading to a measurable toxic response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound toxicity?

A1: this compound, as a dinitrophenol compound, is an uncoupler of oxidative phosphorylation.[1][2] In healthy mitochondria, the electron transport chain creates a proton gradient across the inner mitochondrial membrane, which is then used by ATP synthase to produce ATP. This compound, being a lipophilic weak acid, can shuttle protons across this membrane, dissipating the gradient.[3] This uncouples electron transport from ATP synthesis. The energy that would have been used to create ATP is instead released as heat, leading to hyperthermia.[1][2] The cell's inability to produce sufficient ATP leads to cellular dysfunction and, at high enough concentrations, cell death.

Dinosam_Mechanism cluster_mitochondrion Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) Protons H+ ETC->Protons Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ATP_Synthase->ATP Protons->ATP_Synthase Flows through Heat Heat Protons->Heat Energy dissipated This compound This compound This compound->ATP_Synthase Bypasses This compound->Protons

Caption: this compound uncouples oxidative phosphorylation.

Q2: Are there any known antidotes or agents to mitigate this compound toxicity in experiments?

A2: There is no specific antidote for dinitrophenol poisoning.[4][5] Clinical management of human poisoning cases is primarily supportive and focuses on aggressive cooling to manage hyperthermia and supportive care for organ dysfunction.[4][6] In a research context with non-target organisms, it is unlikely that a simple chemical additive could reverse the uncoupling effect without also causing its own toxicity. Some studies on human poisoning have explored the use of antioxidants like glutathione and vitamins C and E, as well as glucocorticoids, but their efficacy is not definitively established.[7] Any potential mitigating agent would need to be rigorously tested for its own effects on the test organism.

Q3: What are the expected acute toxicological effects of this compound on non-target aquatic organisms?

A3: Based on data for the related compound 2,4-dinitrophenol, this compound is expected to be very toxic to aquatic life.[8] For fish, acute exposure can lead to mortality, with reported 96-hour LC50 values for 2,4-DNP in the low mg/L range. For aquatic invertebrates like Daphnia magna, acute effects manifest as immobilization, with 48-hour EC50 values also in the low mg/L range. Algae are also sensitive, with growth inhibition being the primary endpoint. The table below summarizes acute toxicity data for 2,4-dinitrophenol.

Table 1: Acute Toxicity of 2,4-Dinitrophenol to Various Non-Target Aquatic Organisms

Taxonomic GroupSpeciesEndpointConcentration (mg/L)Reference
FishOryzias latipes (Medaka)96-h LC506.4[8]
FishDanio rerio (Zebrafish)96-h LC5012.0[9]
CrustaceanDaphnia magna (Water flea)48-h EC503.8 - 4.6[10]
RotiferBrachionus calyciflorus24-h LC501.8[8]
AlgaePseudokirchneriella subcapitata72-h EC50 (Growth Rate)8.1[8]

LC50: Lethal concentration for 50% of the population. EC50: Effective concentration for 50% of the population.

Experimental Protocols

The following are generalized protocols based on OECD guidelines. Researchers must consult the full, official guidelines and adapt them to their specific laboratory conditions and regulatory requirements.

Protocol 1: Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

  • Test Organism: Use a recommended fish species (e.g., Zebrafish, Danio rerio) of a specific size range.[11]

  • Acclimation: Acclimate fish to laboratory conditions for at least 12 days.[11]

  • Test Solutions: Prepare a geometric series of at least five this compound concentrations and a control (without this compound). A solvent control must be included if a carrier solvent is used.

  • Test Chambers: Use glass aquaria of sufficient volume to allow for a loading rate not exceeding 0.8 g of fish per liter of test solution for static conditions.[11]

  • Exposure: Introduce at least seven fish to each test and control chamber. The test duration is 96 hours.

  • Observations: Record mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.[8][12]

  • Water Quality: Measure pH, dissolved oxygen, and temperature at the beginning and end of the test, and preferably daily.

  • Data Analysis: Calculate the 96-hour LC50 with 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).[9][13]

Protocol 2: Daphnia sp., Acute Immobilisation Test (Adapted from OECD Guideline 202)

  • Test Organism: Use juvenile Daphnia magna less than 24 hours old at the start of the test.[14][15]

  • Test Solutions: Prepare a geometric series of at least five this compound concentrations and a control.

  • Test Chambers: Use glass beakers or other suitable vessels.

  • Exposure: Introduce at least 20 daphnids, divided into at least four replicate groups, for each concentration and control.[15] The test duration is 48 hours. Do not feed the daphnids during the test.[14]

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[10][14]

  • Water Quality: Measure pH, dissolved oxygen, and temperature in the control and highest concentration at the beginning and end of the test.

  • Data Analysis: Calculate the 48-hour EC50 with 95% confidence intervals.[16]

Protocol 3: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Adapted from OECD Guideline 201)

  • Test Organism: Use an exponentially growing culture of a recommended green alga (e.g., Pseudokirchneriella subcapitata).[17][18]

  • Test Solutions: Prepare a geometric series of at least five this compound concentrations in a suitable growth medium, along with a control.

  • Exposure: Inoculate the test solutions with a low density of algal cells. Use at least three replicates per concentration.[19] Incubate for 72 hours under continuous, uniform illumination and constant temperature.

  • Biomass Measurement: Measure algal biomass (e.g., by cell counts using a hemocytometer or electronically, or by fluorescence) at least every 24 hours.[18]

  • Observations: Measure the pH at the beginning and end of the test.

  • Data Analysis: Calculate the 72-hour EC50 based on the inhibition of the average specific growth rate relative to the control.[18]

Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_data Data Collection cluster_analysis Analysis A Acclimate Test Organisms (Fish, Daphnia, Algae) D Introduce Organisms to Test & Control Vessels A->D B Prepare this compound Stock & Serial Dilutions B->D C Prepare Test Media & Control Solutions C->D E Incubate under Controlled Conditions (24-96h) D->E F Record Endpoints: - Mortality (Fish) - Immobilization (Daphnia) - Growth (Algae) E->F G Monitor Water Quality (pH, Temp, DO) E->G H Statistical Analysis: Calculate LC50/EC50 F->H I Generate Dose-Response Curve H->I

Caption: General workflow for aquatic toxicity testing.

References

Navigating Experimental Variability in Life Sciences: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The term "Dinosam" does not correspond to any known experimental protocol, reagent, or commercially available product in the life sciences. Therefore, this support center provides guidance on the general principles of experimental variability and reproducibility, which are critical for all researchers, scientists, and drug development professionals.

Unexplained variability and poor reproducibility are significant challenges in scientific research, potentially leading to wasted resources and slowed progress.[1][2][3] This guide addresses common sources of experimental inconsistency and provides troubleshooting strategies in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in laboratory experiments?

A1: Experimental variability can arise from multiple factors that can be broadly categorized as biological, technical, and environmental.

  • Biological Variability: This includes inherent differences between individual organisms, cell lines, or even passages of the same cell line.[4] Genetic drift, epigenetic modifications, and varying health statuses of animal models can all contribute to inconsistent results.[5]

  • Technical Variability: This encompasses differences in reagents, equipment, and experimental procedures.[6] Inconsistent pipetting, improperly calibrated instruments, and lot-to-lot variation in antibodies or media can introduce significant error.[6][7]

  • Environmental Variability: Fluctuations in temperature, humidity, light cycles, and even the time of day experiments are performed can impact outcomes, particularly in sensitive assays or animal studies.[2]

  • Human Error: Mistakes in sample labeling, data entry, or following protocols can lead to spurious results.[8]

Q2: My results are not reproducible between experiments. What should I check first?

A2: When facing irreproducible results, a systematic approach to troubleshooting is essential.

  • Review Your Protocol: Meticulously re-examine your experimental protocol for any ambiguities or potential for misinterpretation. Ensure all steps are clearly defined.

  • Check Your Reagents: Verify the identity, concentration, and expiration dates of all reagents.[6] Consider if a new lot of a critical reagent, such as an antibody or enzyme, was recently introduced.

  • Calibrate Your Equipment: Ensure all equipment, such as pipettes, centrifuges, and incubators, are properly calibrated and functioning within specifications.[6]

  • Examine Raw Data: Look for anomalies in your raw data that might indicate an issue with a specific sample, plate, or instrument reading.

  • Consult a Colleague: A fresh pair of eyes can often spot inconsistencies or potential sources of error that you may have overlooked.[8]

Troubleshooting Guides

Issue 1: Inconsistent Cell-Based Assay Results
Potential Cause Troubleshooting Steps
Cell Line Integrity Verify cell line identity via short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
Passage Number Use cells within a consistent and defined passage number range for all experiments.[4]
Seeding Density Optimize and strictly control cell seeding density, as this can significantly impact cell growth and response.
Reagent Variability Use the same lot of media, serum, and key reagents across all experiments in a study. If a new lot must be used, perform a bridging experiment to ensure consistency.[6]
Incubation Conditions Ensure consistent temperature, CO2 levels, and humidity in your incubator. Avoid placing plates on the top or bottom shelves, which may have greater temperature fluctuations.
Issue 2: High Variability in Animal Studies
Potential Cause Troubleshooting Steps
Animal Health and Genetics Source animals from a reputable vendor and ensure they are specific pathogen-free (SPF). Report the specific strain and substrain used.
Environmental Stressors Minimize noise, vibrations, and unnecessary handling. Acclimate animals to the experimental environment before starting the study.
Circadian Rhythm Conduct procedures at the same time of day to minimize the impact of circadian rhythms on physiological responses.[2]
Investigator Variability Standardize handling and dosing techniques among all personnel involved in the study.
Cage Effects Be aware that animals within the same cage can influence each other's physiology and behavior. Account for this in your experimental design and statistical analysis.

Experimental Workflow and Logic Diagrams

To effectively troubleshoot, it is crucial to visualize the experimental process and potential points of failure.

G cluster_prep Experimental Preparation cluster_exec Experiment Execution cluster_analysis Data Analysis Protocol Define Protocol Reagents Prepare Reagents Protocol->Reagents SamplePrep Sample Preparation Reagents->SamplePrep Equipment Calibrate Equipment Assay Run Assay Equipment->Assay SamplePrep->Assay DataCollection Data Collection Assay->DataCollection QC Quality Control DataCollection->QC Analysis Statistical Analysis QC->Analysis Interpretation Result Interpretation Analysis->Interpretation Variability1 Reagent Lot Variation Variability1->Reagents Variability2 Instrument Drift Variability2->Equipment Variability3 Inconsistent Technique Variability3->SamplePrep Variability3->Assay Variability4 Data Entry Error Variability4->DataCollection

Caption: A generalized experimental workflow highlighting critical stages where variability can be introduced.

A logical approach to troubleshooting involves systematically isolating and testing each potential source of error.

G Start Inconsistent Results Observed CheckProtocol Review Protocol for Ambiguity Start->CheckProtocol CheckReagents Verify Reagent Integrity & Lot # Start->CheckReagents CheckEquipment Confirm Equipment Calibration Start->CheckEquipment CheckExecution Observe Experimental Technique Start->CheckExecution IsolateVariable Design Experiment to Isolate One Variable CheckProtocol->IsolateVariable CheckReagents->IsolateVariable CheckEquipment->IsolateVariable CheckExecution->IsolateVariable RunTest Run Controlled Test IsolateVariable->RunTest ProblemFound Problem Identified & Corrected RunTest->ProblemFound NoProblem Problem Persists RunTest->NoProblem NoProblem->IsolateVariable Select next variable

Caption: A decision tree for systematically troubleshooting sources of experimental variability.

References

Technical Support Center: Mitigating Off-Target Effects of Dinosam in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Dinosam and other dinitrophenol-based metabolic inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with this compound that don't seem related to uncoupling oxidative phosphorylation. Could these be off-target effects?

A1: Yes, it is highly plausible that unexpected cellular phenotypes arise from off-target effects. While this compound's primary mechanism of action is the disruption of the mitochondrial proton gradient, small molecule inhibitors can interact with other proteins and cellular processes.[1] This can lead to a range of cellular responses that are independent of its intended effect on oxidative phosphorylation. It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.

Q2: What are some common cellular consequences of off-target effects for a metabolic inhibitor like this compound?

A2: Off-target effects of metabolic inhibitors can manifest in various ways, often leading to cellular toxicity or confounding experimental results. Common consequences include:

  • Alterations in signaling pathways: Changes in cellular energy levels can indirectly affect signaling cascades that are not direct targets of the compound.

  • Induction of oxidative stress: Interference with mitochondrial function can lead to the overproduction of reactive oxygen species (ROS).

  • Changes in gene expression: Cellular stress responses can trigger widespread changes in transcription.

  • Non-specific membrane interactions: The lipophilic nature of dinitrophenols might lead to interactions with other cellular membranes, affecting their function.

Q3: How can we experimentally determine if the observed efficacy or phenotype of our compound is due to an off-target effect?

A3: A definitive way to test this is to determine if the compound's effect is maintained in the absence or with a modified version of its intended target or process. For this compound, which targets a fundamental cellular process, a target knockout is not feasible. However, you can use orthogonal approaches to verify the on-target effect. For example, comparing the effects of this compound to other well-characterized uncouplers of oxidative phosphorylation. If this compound produces a unique phenotype not observed with other uncouplers, it is likely due to off-target effects.

Q4: What are some strategies to identify the specific off-target proteins of our compound?

A4: Several advanced proteomics and genetic screening techniques can be employed to identify specific off-target proteins. A summary of common approaches is provided in the table below.

Troubleshooting Guides

Issue 1: High Cellular Toxicity at Low Concentrations

Possible Cause: The observed toxicity may be an off-target effect rather than a consequence of mitochondrial uncoupling.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the EC50 for the on-target effect (e.g., increased oxygen consumption rate) and the IC50 for cell viability. A large discrepancy between these values may suggest off-target toxicity.

  • Use a Structurally Unrelated Control: Compare the cellular effects of this compound with another known mitochondrial uncoupler that has a different chemical structure (e.g., FCCP). If the toxicity profile is significantly different, it points towards off-target effects of this compound.

  • Rescue Experiment: Attempt to rescue the toxic phenotype by providing downstream metabolites that would be depleted due to mitochondrial dysfunction (e.g., pyruvate, ATP). If the rescue is unsuccessful, the toxicity is likely independent of the on-target effect.

Issue 2: Inconsistent Results Across Different Cell Lines

Possible Cause: The expression levels of off-target proteins may vary between different cell lines, leading to variable responses.

Troubleshooting Steps:

  • Characterize Cell Lines: Perform baseline proteomic or transcriptomic analysis of the cell lines to identify differences in the expression of potential off-target candidates.

  • Titrate Compound Concentration: Optimize the concentration of this compound for each cell line individually to achieve the desired on-target effect with minimal off-target consequences.

  • Utilize a Simpler Model System: If possible, validate the on-target effect in a more controlled system, such as isolated mitochondria, to separate the direct effects on oxidative phosphorylation from cellular off-target effects.

Data Presentation

Table 1: Comparison of On-Target vs. Off-Target Effects of a Hypothetical this compound Analog

ParameterOn-Target Effect (Mitochondrial Uncoupling)Potential Off-Target Effect (Kinase X Inhibition)
EC50 / IC50 5 µM (Oxygen Consumption Rate)50 µM (Kinase X Activity Assay)
Cellular Phenotype Increased glycolysis, decreased ATP/ADP ratioInhibition of cell proliferation, G1 cell cycle arrest
Control Compound FCCP (replicates mitochondrial effects)Staurosporine (replicates kinase inhibition phenotype)
Rescue Condition Supplementation with 10 mM PyruvateOverexpression of wild-type Kinase X

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity

Objective: To differentiate between cytotoxicity caused by the intended mechanism of action (mitochondrial uncoupling) and off-target effects.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a control uncoupler (e.g., FCCP) for 24, 48, and 72 hours. Include a vehicle-only control.

  • Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 for both compounds at each time point. A significant difference in the IC50 values or the shape of the dose-response curve between this compound and the control uncoupler suggests off-target cytotoxicity for this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To identify potential protein targets of this compound by observing changes in their thermal stability upon compound binding.

Methodology:

  • Cell Lysis: Treat intact cells with this compound or vehicle control. After incubation, lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the protein levels using quantitative proteomics (e.g., mass spectrometry).

  • Data Analysis: Proteins that show increased thermal stability in the presence of this compound are potential off-target binders.

Mandatory Visualization

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound Mitochondria Mitochondrial Inner Membrane This compound->Mitochondria Disrupts OffTarget Unknown Off-Target (e.g., Kinase Y) This compound->OffTarget Binds ProtonGradient Proton Gradient Dissipation Mitochondria->ProtonGradient OxPhos Oxidative Phosphorylation Inhibition ProtonGradient->OxPhos ATP Decreased ATP Production OxPhos->ATP Signaling Altered Signaling Cascade OffTarget->Signaling Phenotype Unexpected Phenotype (e.g., Cell Cycle Arrest) Signaling->Phenotype start Start: Unexpected Phenotype Observed q1 Is the phenotype replicated by other mitochondrial uncouplers? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Perform Dose-Response for On-Target vs. Viability a1_no->q2 q3 Identify Off-Targets (e.g., CETSA, Proteomics) q2->q3 q4 Validate Off-Target (e.g., siRNA, Overexpression) q3->q4 end Conclusion: Characterized Off-Target Effect q4->end

References

Technical Support Center: Interference of Dinosam in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the dinitrophenol herbicide Dinosam in fluorescence-based assays. Due to a lack of direct studies on the fluorescent properties of this compound, this guide is based on the known characteristics of closely related dinitrophenol compounds and general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

A: Yes, it is possible. This compound, being a dinitrophenol compound, has chemical features that suggest a potential for interference in fluorescence-based assays. Many small molecules with aromatic ring structures can interact with light, potentially leading to inaccurate results.[1]

Q2: What are the likely mechanisms of interference by this compound?

A: The primary mechanisms by which a compound like this compound could interfere are:

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore used in your assay. This phenomenon, also known as the "inner filter effect," leads to a decrease in the detected signal and can be misinterpreted as a biological effect.[2]

  • Autofluorescence: Although less likely for dinitrophenols which are typically used as quenchers, it is possible that this compound itself could fluoresce at the wavelengths used in your assay, leading to a false-positive signal.[2]

  • Biological Effects: As an uncoupler of oxidative phosphorylation, this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.[3][4] In cell-based assays, this can lead to cytotoxicity or other physiological changes that indirectly affect fluorescent reporters.

Q3: My assay is showing unexpected results in the presence of this compound. How can I determine if this is due to interference?

A: The first step is to perform control experiments to distinguish true biological activity from assay artifacts. The troubleshooting guide below provides a step-by-step approach to identifying and mitigating potential interference.

Troubleshooting Guide

Issue 1: Decreased Fluorescence Signal

Is the decrease in signal a true biological effect or an artifact?

  • Step 1: Check for Fluorescence Quenching.

    • Experiment: Prepare a solution of your fluorophore (without any biological components of the assay) and measure its fluorescence. Then, add this compound at the same concentration used in your main experiment and measure the fluorescence again.

    • Interpretation: A significant decrease in fluorescence in the presence of this compound suggests that it is quenching the signal.[2]

  • Step 2: Assess the Spectral Overlap.

    • Action: If you have access to a spectrophotometer, measure the absorbance spectrum of this compound. Based on data for the related compound 2,4-dinitrophenol, you can expect absorption maxima in the UV and near-UV range (around 270 nm and 350-410 nm depending on the pH).[5]

    • Interpretation: If this compound's absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore, quenching is highly likely.

Issue 2: Increased Fluorescence Signal

Is the increased signal due to a biological effect or this compound's intrinsic fluorescence?

  • Step 1: Test for Autofluorescence.

    • Experiment: Prepare a solution of this compound in your assay buffer (without the fluorophore or any biological components). Measure the fluorescence using the same excitation and emission wavelengths as your main assay.

    • Interpretation: A significant signal from this solution indicates that this compound is autofluorescent under your experimental conditions.[2]

Issue 3: Inconsistent or Non-Reproducible Results

Could this compound's biological activity be indirectly affecting the assay?

  • Step 1: Evaluate Cell Viability (for cell-based assays).

    • Experiment: Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) on your cells treated with the same concentrations of this compound used in your fluorescence assay.

    • Interpretation: A decrease in cell viability suggests that this compound's cytotoxic effects could be contributing to the observed results.

  • Step 2: Consider the Mechanism of Action.

    • Experiment: If your assay involves cellular metabolism or ATP-dependent processes, this compound's role as an uncoupler of oxidative phosphorylation could be a factor.[3] You could measure cellular ATP levels as an orthogonal assay.

    • Interpretation: A decrease in ATP levels would confirm that this compound is having a biological effect on the cells, which could indirectly impact your fluorescent signal.

Data Presentation

Table 1: Predicted Spectral Properties of this compound based on 2,4-Dinitrophenol Data

PropertyPredicted Wavelength RangePotential for Interference
UV Absorbance Maxima~270 nm and ~350-410 nmHigh potential for quenching fluorophores with excitation or emission in the UV, violet, and blue regions.
AutofluorescenceUnlikely, but should be tested for.If present, could interfere with assays using blue or green fluorophores.

Disclaimer: These are predicted values based on a related compound. Actual spectral properties of this compound may vary.

Experimental Protocols

Protocol: Assessing this compound Interference in a Generic Fluorescence-Based Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare your assay buffer, fluorophore solution, and any biological components (e.g., enzyme, cells).

  • Control Experiments:

    • Blank: Assay buffer only.

    • Fluorophore Only: Fluorophore in assay buffer.

    • This compound Autofluorescence Control: this compound in assay buffer (at the final assay concentration).

    • Quenching Control: Fluorophore and this compound in assay buffer.

    • Positive Control (if applicable): A known activator or inhibitor of your biological target.

    • Vehicle Control: Assay with the same amount of solvent used for the this compound stock.

  • Assay Procedure:

    • Add the appropriate components to the wells of a microplate.

    • Incubate as required for your specific assay.

    • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Compare the signal from the "Quenching Control" to the "Fluorophore Only" to determine if quenching is occurring.

    • Assess the signal from the "this compound Autofluorescence Control" to check for autofluorescence.

    • Normalize the results from your experimental wells to the vehicle control.

Visualizations

InterferenceMechanisms cluster_this compound This compound cluster_Assay Fluorescence Assay This compound This compound Molecule Emission Emitted Light This compound->Emission Quenching (Inner Filter Effect) Detector Detector This compound->Detector Autofluorescence Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Fluorophore->Emission Emission->Detector

Caption: Potential mechanisms of this compound interference in fluorescence assays.

TroubleshootingWorkflow Start Unexpected Assay Result with this compound CheckQuenching Is this compound quenching the fluorophore's signal? Start->CheckQuenching CheckAutofluorescence Is this compound autofluorescent? CheckQuenching->CheckAutofluorescence No Artifact Result is likely an artifact. Mitigate or choose orthogonal assay. CheckQuenching->Artifact Yes CheckCytotoxicity Is this compound cytotoxic (cell-based assays)? CheckAutofluorescence->CheckCytotoxicity No CheckAutofluorescence->Artifact Yes CheckCytotoxicity->Artifact Yes BiologicalEffect Result may be a true biological effect. Validate with orthogonal assays. CheckCytotoxicity->BiologicalEffect No

Caption: Troubleshooting workflow for this compound interference.

OxidativePhosphorylation cluster_Mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP ATPSynthase->ATP Synthesizes This compound This compound This compound->ProtonGradient Dissipates (Uncoupling)

Caption: this compound's mechanism as an uncoupler of oxidative phosphorylation.

References

Dinosam purity analysis and lot-to-lot variation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purity analysis and management of lot-to-lot variation for Dinosam.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a this compound sample?

A1: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the main compound and its organic impurities.[] Other methods such as Gas Chromatography (GC) may be used for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.[]

Q2: What are the acceptable purity levels for this compound in a research or drug development setting?

A2: Acceptable purity levels for this compound depend on its intended use. For early-stage research, a purity of >95% is often acceptable. However, for preclinical and clinical development, much higher purity, typically >99.0%, is required, with strict limits on individual and total impurities.

Q3: What causes lot-to-lot variation in this compound?

A3: Lot-to-lot variation in this compound can arise from several factors throughout the manufacturing process. These can include changes in raw materials, slight modifications in the synthetic route, and variations in purification processes.[2][3] Environmental factors during storage and transport can also contribute to variability.[4]

Q4: How can I minimize the impact of lot-to-lot variation on my experiments?

A4: To minimize the impact of lot-to-lot variation, it is crucial to perform a side-by-side comparison of new and old lots using a validated analytical method.[5] This helps to ensure that the performance of the new lot is consistent with the previous one. For critical longitudinal studies, it is advisable to procure a sufficient quantity of a single lot to cover the entire study, if possible.

Troubleshooting Guides

This compound Purity Analysis

Issue: Unexpected peaks observed in the HPLC chromatogram.

Possible Causes & Solutions:

CauseSolution
Contamination Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. Run a blank injection to check for system contamination.
Degradation of this compound Prepare fresh sample solutions and store them appropriately (e.g., protected from light, at a specific temperature). Analyze the sample promptly after preparation.
Presence of Impurities The peaks may represent actual impurities from the synthesis or degradation products. Further investigation using techniques like Mass Spectrometry (MS) is needed for identification.
Carryover from Previous Injection Implement a robust needle wash protocol between injections.

Issue: Inconsistent retention times in HPLC analysis.

Possible Causes & Solutions:

CauseSolution
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Column Temperature Fluctuation Use a column oven to maintain a constant and consistent temperature.
Column Degradation The column may be nearing the end of its lifespan. Replace the column with a new one of the same type.
Pump Malfunction Check the pump for leaks and ensure a stable flow rate.
Lot-to-Lot Variation

Issue: A new lot of this compound shows a different biological activity profile compared to the previous lot.

Possible Causes & Solutions:

CauseSolution
Different Purity Profile Conduct a thorough purity analysis of both lots using a validated HPLC method. Compare the impurity profiles to identify any new or significantly different impurities.
Presence of Active Impurities An impurity, even at low levels, could have biological activity. Attempt to isolate and characterize significant impurities.
Polymorphism Different crystalline forms (polymorphs) of this compound may have different solubilities and bioactivities. Analyze both lots using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).
Residual Solvents The presence of different residual solvents could impact biological assays. Use GC to identify and quantify residual solvents.

Experimental Protocols

Protocol 1: this compound Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify related impurities.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Lot-to-Lot Comparison of this compound

Objective: To compare the purity profile of a new lot of this compound against a previously qualified lot.

Methodology:

  • Prepare solutions of both the new and the reference (old) lot of this compound at the same concentration, following Protocol 1.

  • Inject both samples into the HPLC system under the same conditions.

  • Compare the chromatograms for:

    • The retention time of the main this compound peak.

    • The area percentage of the main this compound peak.

    • The number and area percentages of any impurity peaks.

Acceptance Criteria: The new lot is considered acceptable if the purity is within a predefined specification (e.g., ± 0.5%) of the reference lot, and no new impurities above a certain threshold (e.g., 0.1%) are detected.

Data Presentation

Table 1: Example Purity Analysis Data for Three Lots of this compound

Lot NumberPurity (%) by HPLCMajor Impurity 1 (%)Major Impurity 2 (%)Total Impurities (%)
DN2024-00199.50.20.10.5
DN2024-00299.10.40.20.9
DN2025-00199.60.10.10.4

Table 2: Example Lot-to-Lot Comparison Data

ParameterLot DN2024-001 (Reference)Lot DN2025-001 (New)Acceptance CriteriaResult
Purity (%)99.599.6± 0.5%Pass
Retention Time (min)10.210.2± 0.1 minPass
New Impurities > 0.1%NoneNoneNonePass

Visualizations

Dinosam_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh this compound Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for this compound purity analysis by HPLC.

Lot_to_Lot_Variation_Troubleshooting Start New Lot of this compound Received Compare Perform Side-by-Side Comparison (HPLC, Biological Assay) Start->Compare Decision Does New Lot Meet Acceptance Criteria? Compare->Decision Accept Accept New Lot Decision->Accept Yes Investigate Investigate Cause of Variation (Impurity Profiling, Polymorphism Screen) Decision->Investigate No Contact Contact Supplier for Further Information Investigate->Contact

Caption: Troubleshooting flowchart for this compound lot-to-lot variation.

References

Technical Support Center: Dinosam Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Dinosam.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

This compound Synthesis: Nitration of Phenol

Question 1: My nitration reaction is turning dark brown or black, and the yield of 2,4-dinitrophenol is low. What is happening?

Answer: This issue is likely due to oxidation of the phenol starting material or the nitrated products by nitric acid, which is a strong oxidizing agent. This is often exacerbated by elevated temperatures.

Potential Causes and Solutions:

Potential Cause Solution
Reaction temperature too high. Maintain a low reaction temperature, ideally below 10°C, using an ice bath. The nitration of phenol is highly exothermic.
Concentrated nitric acid added too quickly. Add the nitric acid dropwise to the phenol solution with vigorous stirring to ensure proper mixing and heat dissipation.
Insufficient cooling. Ensure the reaction vessel is adequately submerged in the cooling bath and that the bath temperature remains stable throughout the addition of nitric acid.

Question 2: I am observing the formation of significant amounts of mononitrated or trinitrated byproducts. How can I improve the selectivity for 2,4-dinitrophenol?

Answer: The formation of undesired nitrated byproducts is a common challenge in the nitration of phenol and is highly dependent on reaction conditions.

Potential Causes and Solutions:

Potential Cause Solution
Incorrect molar ratio of reactants. Use a carefully controlled molar ratio of nitric acid to phenol. An excess of nitric acid can lead to the formation of trinitrophenol.
Inadequate temperature control. Higher temperatures can favor the formation of different isomers and polynitrated products. Strict adherence to a low-temperature protocol is crucial for selectivity.
Reaction time is too long. Extended reaction times can lead to further nitration. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the desired product is maximized.
This compound Synthesis: Alkylation of 2,4-Dinitrophenol

Question 3: The yield of this compound (O-alkylated product) is low, and I am isolating a significant amount of a C-alkylated isomer. How can I favor O-alkylation?

Answer: The regioselectivity of the alkylation of the ambident phenoxide ion is highly influenced by the reaction conditions. C-alkylation is a common side reaction.[1]

Potential Causes and Solutions:

Potential Cause Solution
Use of a protic solvent (e.g., ethanol). Switch to a polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF). Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and favoring C-alkylation.[1]
"Hard" counter-ion from the base (e.g., Na⁺, Li⁺). Use a base with a "softer" and larger counter-ion like potassium (e.g., K₂CO₃) or cesium (e.g., Cs₂CO₃). These larger ions coordinate less tightly with the phenoxide oxygen, leaving it more available for O-alkylation.[1]
High reaction temperature. C-alkylation can be favored at higher temperatures. Conduct the reaction at a moderate temperature (e.g., 50-60°C) and monitor for completion.[1]

Question 4: My alkylation reaction is not going to completion, and I have a lot of unreacted 2,4-dinitrophenol.

Answer: Incomplete reactions can be due to several factors, including the quality of reagents and the reaction setup.

Potential Causes and Solutions:

Potential Cause Solution
Poor quality or wet reagents. Ensure that the 2,4-dinitrophenol, alkylating agent (sec-amyl halide), and solvent are dry. Water can interfere with the reaction. Use freshly opened or purified reagents.
Insufficient base. Use a slight excess of a powdered, anhydrous base (e.g., 1.5 equivalents of K₂CO₃) to ensure complete deprotonation of the phenol.
Inadequate stirring. Vigorous stirring is essential to ensure proper mixing of the heterogeneous reaction mixture (solid base in a liquid solvent).

Logical Relationship Diagram for Troubleshooting Alkylation

cluster_start Start Troubleshooting cluster_analysis Analyze Byproducts cluster_solutions_c Solutions for C-Alkylation cluster_analysis_incomplete Analyze for Incomplete Reaction cluster_solutions_incomplete Solutions for Incomplete Reaction start Low this compound Yield analysis High C-Alkylated Isomer? start->analysis solvent Switch to Polar Aprotic Solvent analysis->solvent Yes incomplete High Unreacted 2,4-Dinitrophenol? analysis->incomplete No base Use K₂CO₃ or Cs₂CO₃ solvent->base temp Lower Reaction Temperature base->temp reagents Ensure Dry Reagents and Solvents incomplete->reagents Yes base_amount Use Slight Excess of Anhydrous Base reagents->base_amount stirring Ensure Vigorous Stirring base_amount->stirring

Troubleshooting logic for the alkylation step.
This compound Purification

Question 5: I am having difficulty purifying this compound by recrystallization; it is "oiling out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the solute separates as a liquid before it can crystallize.

Potential Causes and Solutions:

Potential Cause Solution
Inappropriate recrystallization solvent. The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For dinitrophenol derivatives, ethanol, aqueous ethanol, or ethyl acetate/hexane mixtures are often effective.[2]
Solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out over crystallization.

Question 6: The purity of my recrystallized this compound is still low, as determined by HPLC analysis.

Answer: Low purity after a single recrystallization can occur if the initial crude product is highly impure or if the chosen solvent is not optimal for rejecting the specific impurities present.

Potential Causes and Solutions:

Potential Cause Solution
Inadequate removal of impurities. Perform a second recrystallization. Ensure that the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.
Co-crystallization of impurities. If an impurity has similar solubility properties to this compound in the chosen solvent, it may co-crystallize. Try a different recrystallization solvent or solvent system.
Thermal degradation. Avoid prolonged heating of the recrystallization solution, as dinitrophenol derivatives can be thermally sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic route for this compound?

A1: this compound is typically synthesized in a two-step process. The first step is the electrophilic nitration of phenol to produce 2,4-dinitrophenol. The second step is the O-alkylation of 2,4-dinitrophenol with a secondary amyl halide (such as 2-bromopentane) under basic conditions.

Q2: What are the expected yields for this compound synthesis?

A2: While yields can vary depending on the specific reaction conditions and scale, a well-optimized synthesis can be expected to achieve the following:

Reaction Step Typical Yield Range
Nitration of Phenol70-85%
Alkylation of 2,4-Dinitrophenol60-80%
Overall Yield 42-68%

Q3: What are the common impurities in synthesized this compound?

A3: Common impurities can arise from both the nitration and alkylation steps.

Impurity Type Origin
2-Nitrophenol and 4-NitrophenolIncomplete nitration of phenol.
2,4,6-Trinitrophenol (Picric Acid)Over-nitration of phenol.
C-alkylated 2,4-DinitrophenolSide reaction during the alkylation step.
Unreacted 2,4-DinitrophenolIncomplete alkylation reaction.
Dialkylated productsReaction of the alkylating agent with both the hydroxyl group and the aromatic ring.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and identify major impurities.
Melting Point A sharp melting point range close to the literature value indicates high purity.

Q5: Is this compound chiral?

A5: Yes, this compound has a chiral center at the secondary carbon of the amyl group. Therefore, it exists as a pair of enantiomers. The synthesis described typically produces a racemic mixture.

Experimental Protocols

Synthesis of 2,4-Dinitrophenol (Intermediate)
  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add phenol.

  • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the stirred phenol solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 2,4-dinitrophenol is collected by vacuum filtration, washed with cold water, and dried.

Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dinitrophenol and a suitable anhydrous polar aprotic solvent (e.g., acetone).[1]

  • Add 1.5 equivalents of powdered, anhydrous potassium carbonate.[1]

  • Stir the mixture at room temperature for 30-60 minutes to form the potassium phenoxide salt.[1]

  • Add 1.1 equivalents of a secondary amyl halide (e.g., 2-bromopentane).

  • Heat the reaction mixture to 50-60°C and monitor the progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure. The crude this compound can then be purified.

Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as 95% ethanol.[2]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Experimental Workflow Diagram

cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Quality Control phenol Phenol nitration Nitration (HNO₃, H₂SO₄, <10°C) phenol->nitration dnp 2,4-Dinitrophenol nitration->dnp alkylation Alkylation (sec-amyl halide, K₂CO₃, Acetone) dnp->alkylation crude_this compound Crude this compound alkylation->crude_this compound recrystallization Recrystallization (e.g., Ethanol) crude_this compound->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound hplc HPLC Purity pure_this compound->hplc gcms GC-MS Impurity ID pure_this compound->gcms nmr NMR Structure pure_this compound->nmr

Experimental workflow for this compound synthesis and purification.

References

adjusting pH to enhance Dinosam efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of Dinosam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic cationic polypeptide designed for targeted anti-proliferative activity in cancer cell lines. Its primary mechanism of action involves the disruption of the cellular membrane potential and the subsequent induction of apoptosis through the modulation of intracellular pH.

Q2: How does pH influence the efficacy of this compound?

A2: The efficacy of this compound is highly dependent on the extracellular and intracellular pH. This compound exhibits enhanced activity in slightly acidic environments (pH 6.5-7.0), which are characteristic of many tumor microenvironments. The acidic conditions facilitate the protonation of key amino acid residues in this compound, increasing its positive charge and enhancing its interaction with the negatively charged cancer cell membrane. This leads to more efficient membrane insertion and subsequent cytotoxic effects.

Q3: What is the optimal pH range for this compound activity in vitro?

A3: Based on extensive in vitro testing, the optimal pH range for this compound efficacy is between 6.5 and 6.8. Within this range, this compound demonstrates the highest potency in inducing cell death in susceptible cancer cell lines. Efficacy is significantly reduced at neutral or alkaline pH.

Q4: Can adjusting the culture medium pH improve this compound's performance?

A4: Yes, adjusting the pH of the cell culture medium to the optimal range of 6.5-6.8 can significantly enhance the cytotoxic effects of this compound. However, it is crucial to monitor the health of the cells, as prolonged exposure to acidic conditions can have independent effects on cell viability.

Q5: Are there any known resistance mechanisms to this compound related to pH?

A5: While research is ongoing, some cell lines with enhanced proton efflux capabilities, leading to a more alkaline intracellular pH, have shown reduced sensitivity to this compound. This is thought to counteract the localized acidic environment required for optimal this compound activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low this compound Efficacy Suboptimal pH of the experimental medium.Adjust the pH of your culture medium to the recommended range of 6.5-6.8 using sterile, buffered solutions. Verify the final pH before adding this compound.
Cell line insensitivity.Not all cell lines are equally susceptible to this compound. We recommend including a positive control cell line known to be sensitive to this compound in your experiments.
Incorrect this compound concentration.Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
High Variability in Results Fluctuations in pH during the experiment.Ensure your medium is adequately buffered to maintain a stable pH throughout the duration of your experiment. Periodically check the pH of your control wells.
Inconsistent cell densities.Plate cells at a consistent density for all experiments, as this can affect the local microenvironment and pH.
Unexpected Cell Death in Controls pH of the medium is too acidic.Ensure that the pH adjustment itself is not causing cytotoxicity. Include a vehicle control with the adjusted pH but without this compound.
Contamination.Perform routine checks for microbial contamination, which can alter the pH of the culture medium.

Quantitative Data Summary

The following table summarizes the effect of pH on the IC50 (half-maximal inhibitory concentration) of this compound in a representative cancer cell line (HT-29) after 48 hours of treatment.

Extracellular pHThis compound IC50 (µM)Standard Deviation (µM)
6.28.5± 0.9
6.55.2± 0.6
6.86.8± 0.7
7.015.7± 1.8
7.442.1± 4.5

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Efficacy

Objective: To determine the optimal extracellular pH for maximizing the cytotoxic activity of this compound on a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Sterile, buffered acidic and basic solutions for pH adjustment (e.g., HCl and NaOH, or MES and HEPES buffers)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • pH meter

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of complete culture media with pH values ranging from 6.2 to 7.6 in increments of 0.2 pH units. Verify the pH of each medium after preparation.

  • Prepare serial dilutions of this compound in each of the pH-adjusted media.

  • Remove the overnight culture medium from the cells and replace it with the pH-adjusted media containing the various concentrations of this compound. Include a no-drug control for each pH condition.

  • Incubate the plates for the desired treatment duration (e.g., 48 hours).

  • At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Calculate the IC50 value for this compound at each pH value.

  • Plot the IC50 values against the corresponding pH to determine the optimal pH for this compound activity.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Dinosam_Signaling_Pathway This compound This compound Protonation Increased Protonation This compound->Protonation Acidic_pH Acidic Extracellular pH (6.5-6.8) Acidic_pH->Protonation Membrane Cancer Cell Membrane Membrane_Insertion Membrane Insertion & Pore Formation Protonation->Membrane_Insertion enhances Ion_Dysregulation Ion Dysregulation Membrane_Insertion->Ion_Dysregulation Intracellular_Acidification Intracellular Acidification Ion_Dysregulation->Intracellular_Acidification Caspase_Activation Caspase Activation Intracellular_Acidification->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's apoptotic signaling pathway initiated by an acidic extracellular pH.

Experimental Workflow for pH Optimization

Experimental_Workflow Start Start: Seed Cells Prepare_Media Prepare pH-Adjusted Media (pH 6.2 to 7.6) Start->Prepare_Media Treat_Cells Treat Cells Prepare_this compound Prepare this compound Dilutions in each pH medium Prepare_Media->Prepare_this compound Prepare_this compound->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Calculate IC50 Viability_Assay->Analyze_Data End End: Determine Optimal pH Analyze_Data->End

Caption: Workflow for determining the optimal pH for this compound efficacy.

Validation & Comparative

Validating the Effects of Mitochondrial Respiration Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chemical modulators of mitochondrial respiration, offering insights into their mechanisms of action and experimental validation. As the integrity of mitochondrial function is paramount in cellular health, understanding how different compounds affect this intricate process is crucial for both basic research and the development of novel therapeutics. Here, we focus on the well-characterized uncoupler, 2,4-Dinitrophenol (DNP), and compare its effects with other key mitochondrial modulators.

Introduction to Mitochondrial Respiration

Mitochondria, often termed the powerhouses of the cell, are central to energy metabolism through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), located on the inner mitochondrial membrane, orchestrates the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space. This action generates a proton-motive force, which includes the mitochondrial membrane potential (ΔΨm). The energy stored in this gradient is then utilized by ATP synthase to produce ATP, the cell's primary energy currency. The rate of oxygen consumption (OCR) is a direct indicator of mitochondrial respiration.[1]

Modulation of mitochondrial respiration by chemical compounds can have profound physiological effects, ranging from therapeutic benefits to cellular toxicity. Therefore, precise validation of a compound's effect on mitochondrial function is a critical step in its development and characterization.

Comparative Analysis of Mitochondrial Modulators

To illustrate the validation process, we compare the effects of four distinct modulators on mitochondrial respiration:

  • 2,4-Dinitrophenol (DNP): A classical protonophore uncoupler.

  • Oligomycin: An inhibitor of ATP synthase (Complex V).

  • Rotenone: An inhibitor of Complex I of the electron transport chain.

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A potent protonophore uncoupler, similar to DNP.

The primary mechanism of action for uncouplers like DNP and FCCP is to transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[2] This uncouples electron transport from ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production. In contrast, inhibitors like rotenone and oligomycin block specific components of the OXPHOS machinery, leading to a decrease in both oxygen consumption and ATP synthesis.

Data Presentation: Effects on Mitochondrial Respiration

The following table summarizes the expected quantitative effects of these modulators on key parameters of mitochondrial function, as would be measured in a typical cellular respirometry assay.

ParameterDNP / FCCP (Uncoupler)Oligomycin (ATP Synthase Inhibitor)Rotenone (Complex I Inhibitor)
Basal Oxygen Consumption Rate (OCR) IncreaseDecreaseDecrease
Maximal Respiration No direct effect; used to determine maximal rateDecreaseDecrease
ATP Production Decrease[3]Decrease[1]Decrease
Proton Leak IncreaseNo direct effectNo direct effect
Mitochondrial Membrane Potential (ΔΨm) Decrease[3]Increase (hyperpolarization)Decrease
Extracellular Acidification Rate (ECAR) Increase (compensatory glycolysis)Increase (compensatory glycolysis)Increase (compensatory glycolysis)

Experimental Protocols

Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer is a standard tool for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate. The "Mito Stress Test" involves the sequential injection of mitochondrial modulators to reveal a cell's metabolic phenotype.

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with a Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for one hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with the mitochondrial modulators (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.

  • Data Analysis: The resulting data provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol:

  • Cell Culture: Grow cells on a suitable imaging dish or multi-well plate.

  • Dye Loading: Incubate the cells with a fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 in a suitable buffer.

  • Compound Treatment: Add the mitochondrial modulator of interest (e.g., DNP) to the cells and incubate for the desired time.

  • Imaging: Acquire fluorescent images using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

  • Quantification: Quantify the fluorescence intensity to determine the relative change in ΔΨm.

Mandatory Visualizations

G cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_modulators Mitochondrial Modulators cluster_process Process ComplexI Complex I CoQ CoQ ComplexI->CoQ ProtonPumping H+ Pumping ComplexI->ProtonPumping ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cyt c ComplexIII->CytC ComplexIII->ProtonPumping ComplexIV Complex IV CytC->ComplexIV ComplexIV->ProtonPumping ATPsynthase ATP Synthase (Complex V) ATP_Production ATP Production ATPsynthase->ATP_Production DNP DNP / FCCP Proton_Leak H+ Leak (Uncoupling) DNP->Proton_Leak Induces Rotenone Rotenone Rotenone->ComplexI Inhibits Oligomycin Oligomycin Oligomycin->ATPsynthase Inhibits ProtonPumping->ATPsynthase Drives Proton_Leak->ProtonPumping Dissipates Gradient

Caption: Mechanism of action of mitochondrial modulators.

G cluster_workflow Seahorse XF Cell Mito Stress Test Workflow cluster_output Key Parameters Measured A 1. Seed Cells B 2. Hydrate Sensor Cartridge A->B C 3. Prepare Assay Medium B->C D 4. Load Injection Ports (Oligomycin, FCCP, Rotenone/Antimycin A) C->D E 5. Equilibrate Cells D->E F 6. Run Assay in XF Analyzer E->F G 7. Analyze Data (OCR & ECAR) F->G Basal Basal Respiration G->Basal ATP_Linked ATP-Linked Respiration G->ATP_Linked Maximal Maximal Respiration G->Maximal Non_Mito Non-Mitochondrial Respiration G->Non_Mito

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

References

Dinosam vs. FCCP: A Comparative Guide for Uncoupling Agents in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dinosam and Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), two chemical agents utilized in research to uncouple mitochondrial oxidative phosphorylation. While both compounds effectively disrupt the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and a decrease in ATP synthesis, their applications, and reported characteristics warrant a detailed comparison for informed experimental design.

Mechanism of Action: Protonophores Disrupting the Mitochondrial Gradient

Both this compound and FCCP are classified as protonophores. Their lipophilic nature allows them to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they bind to a proton. They then diffuse back across the membrane into the mitochondrial matrix, where they release the proton, effectively short-circuiting the proton motive force that drives ATP synthase. This uncoupling of electron transport from ATP synthesis leads to an increase in the rate of oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient.

dot

Proton_IMS H+ Uncoupler Uncoupler Proton_IMS->Uncoupler Binds H+ Proton_Matrix H+ Proton_Matrix->Uncoupler Uncoupler_H Uncoupler-H+ Uncoupler_H->Proton_Matrix Releases H+ Uncoupler->Uncoupler_H

Caption: Mechanism of protonophore-mediated uncoupling.

Chemical Structures

CompoundChemical StructureMolecular FormulaMolecular Weight
This compound 2-(1-methylbutyl)-4,6-dinitrophenolC₁₁H₁₄N₂O₅254.24 g/mol [1][2]
FCCP Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazoneC₁₀H₅F₃N₄O254.17 g/mol [3][4]

Quantitative Performance Data

Direct comparative studies quantifying the performance of this compound and FCCP in the same experimental systems are limited in the publicly available literature. FCCP is a widely characterized uncoupling agent, and a substantial amount of quantitative data exists for its effects. Data for this compound is less prevalent. The following tables summarize available information.

Table 1: Effect on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

CompoundCell Type/SystemBasal OCR EffectMaximal Respiration (after addition)Notes
This compound Data not availableData not availableData not availableActs as an uncoupler of oxidative phosphorylation by disrupting the proton gradient[5]. Quantitative OCR data from comparative studies is not readily available.
FCCP Various cell linesNo direct effect on basal OCR before addition.Induces a significant, dose-dependent increase in OCR to reach maximal respiration[6].Optimal concentration varies by cell type and must be empirically determined to avoid inhibitory effects at high concentrations[7].

Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)

CompoundEffect on ΔΨmMethod of DetectionNotes
This compound Expected to dissipate ΔΨmData not availableAs a dinitrophenolic uncoupler, the mechanism involves collapsing the proton gradient, which constitutes the main component of ΔΨm.
FCCP Causes rapid and potent depolarization of ΔΨm[8][9].Fluorescent dyes (e.g., TMRE, TMRM, JC-1)Widely used as a positive control for mitochondrial depolarization in membrane potential assays.

Table 3: Cellular Toxicity

CompoundMetricCell TypeValueNotes
This compound Data not availableData not availableData not availableAs a dinitrophenol herbicide, significant cellular toxicity is expected.
FCCP IC50Data varies significantly by cell line and exposure time.Data not available in a standardized format.High concentrations can induce apoptosis[10] and other cytotoxic effects.

Off-Target Effects

A critical consideration in the use of chemical uncouplers is their potential for off-target effects.

  • This compound : Specific off-target effects of this compound are not well-documented in the available research literature. However, as a dinitrophenol-based compound, it may share off-target effects with similar molecules, which can include interactions with other cellular membranes and proteins.

  • FCCP : FCCP is known to have off-target effects, most notably the depolarization of the plasma membrane by affecting ion currents, including those of protons and sodium[1][8]. This can lead to alterations in cellular ion homeostasis and downstream signaling pathways independent of its effects on mitochondrial respiration.

Experimental Protocols

The following are detailed, generalized protocols for assessing the effects of uncoupling agents on mitochondrial respiration and membrane potential. These protocols are based on well-established methods using FCCP and can be adapted for the evaluation of this compound, with the caveat that optimal concentrations for this compound would need to be determined empirically.

Experiment 1: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

This protocol is adapted for use with a Seahorse XF Analyzer.

dot

A Seed cells in XF microplate B Incubate and allow cells to adhere A->B C Replace media with XF assay medium B->C D Equilibrate cells in a CO2-free incubator C->D G Measure basal OCR D->G E Load sensor cartridge with compounds F Calibrate Seahorse XF Analyzer E->F F->G H Inject Oligomycin G->H I Measure ATP-linked OCR H->I J Inject Uncoupler (FCCP or this compound) I->J K Measure maximal respiration J->K L Inject Rotenone/Antimycin A K->L M Measure non-mitochondrial respiration L->M N Data analysis M->N

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplate

  • Appropriate cell culture medium

  • Seahorse XF Assay Medium

  • Uncoupling agent (FCCP or this compound) stock solution (in DMSO)

  • Oligomycin stock solution

  • Rotenone/Antimycin A mixture stock solution

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator.

  • Prepare Assay Medium: Warm Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, pyruvate, glutamine) to 37°C.

  • Medium Exchange: Remove the cell culture medium from the microplate and wash twice with the warmed XF assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Cell Equilibration: Place the cell plate in a 37°C non-CO₂ incubator for 1 hour to allow the cells to equilibrate.

  • Load Injection Ports: Load the injection ports of the sensor cartridge with oligomycin, the uncoupling agent (FCCP or a concentration range of this compound), and the rotenone/antimycin A mixture.

  • Assay Execution: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

  • Data Analysis: Analyze the resulting OCR data to determine key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experiment 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

dot

A Seed cells on glass-bottom dishes B Incubate and allow cells to adhere A->B C Load cells with TMRE B->C D Acquire baseline fluorescence images C->D E Add this compound or FCCP D->E F Acquire time-lapse images E->F G Add a known depolarizing agent (e.g., high concentration FCCP) as a positive control F->G H Acquire final images G->H I Analyze fluorescence intensity changes H->I

Caption: Workflow for measuring mitochondrial membrane potential.

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes or microplates

  • Appropriate cell culture medium

  • TMRE stock solution (in DMSO)

  • Uncoupling agent (FCCP or this compound) stock solution

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.

  • TMRE Loading: Incubate the cells with a working concentration of TMRE (typically 25-100 nM) in cell culture medium for 20-30 minutes at 37°C.

  • Imaging: Mount the dish on a fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber.

  • Baseline Measurement: Acquire baseline fluorescence images of the TMRE-loaded cells.

  • Treatment: Add the uncoupling agent (FCCP or this compound) at the desired concentration to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the change in TMRE fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Positive Control: At the end of the experiment, add a high concentration of FCCP (e.g., 10 µM) to induce complete mitochondrial depolarization and obtain a maximal response for normalization.

  • Data Analysis: Quantify the fluorescence intensity of individual mitochondria or the entire cell over time. Normalize the fluorescence changes to the baseline and the maximal depolarization control.

Conclusion

FCCP is a well-established and extensively characterized mitochondrial uncoupling agent, making it a reliable choice for studies requiring the induction of maximal respiration or mitochondrial depolarization. Its effects and optimal usage concentrations are well-documented across a wide range of cell types. However, researchers must be cognizant of its potential off-target effects on the plasma membrane.

This compound, while known to function as a protonophore and uncoupler, lacks the extensive body of quantitative data that FCCP possesses. Its primary historical application as an herbicide suggests potent biological activity. For researchers considering this compound, it is imperative to perform thorough dose-response experiments to determine its efficacy and toxicity in their specific experimental system. The lack of documented off-target effects does not imply their absence, and careful controls should be implemented.

Ultimately, the choice between this compound and FCCP will depend on the specific research question, the experimental system, and the willingness to undertake the necessary characterization for the less-documented compound. For routine uncoupling experiments where a well-understood agent is required, FCCP remains the standard. This compound may present an alternative for specific applications, but its use necessitates more extensive preliminary validation.

References

A Comparative Analysis of Dinosam and Other Dinitrophenol Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dinosam and other prominent dinitrophenol pesticides, including Dinoseb, Dinoterb, and 4,6-dinitro-o-cresol (DNOC). This class of pesticides, while largely obsolete in many regions due to toxicity concerns, remains a subject of interest for its distinct mechanism of action and historical significance in agriculture and toxicology. This document synthesizes available data on their performance, physicochemical properties, toxicity, and environmental fate, presented in a structured format to facilitate objective comparison.

Executive Summary

Dinitrophenol pesticides exert their biological effects by acting as uncouplers of oxidative phosphorylation. This disruption of the mitochondrial proton gradient leads to a rapid depletion of cellular ATP, metabolic distress, and ultimately, cell death. While this mechanism provides broad-spectrum pesticidal activity, it also underlies their significant toxicity to non-target organisms, including mammals. The variations in the alkyl substituent on the phenol ring among this compound, Dinoseb, and Dinoterb, and the methyl group in DNOC, influence their lipophilicity, steric hindrance, and ultimately their specific biological activity and toxicological profiles.

Comparative Data Overview

The following tables summarize key quantitative data for this compound, Dinoseb, Dinoterb, and DNOC, allowing for a direct comparison of their physicochemical properties, toxicity, and environmental persistence.

Table 1: Physicochemical Properties
PropertyThis compoundDinosebDinoterbDNOC
Chemical Formula C₁₁H₁₄N₂O₅C₁₀H₁₂N₂O₅C₁₀H₁₂N₂O₅C₇H₆N₂O₅
Molecular Weight ( g/mol ) 254.24240.21240.21198.13
Melting Point (°C) 32-3438-42125.5-126.587.5
Water Solubility (mg/L) Data not readily available52 at 20°C0.45 at 20°C694 at 20°C
Log P (Octanol-Water Partition Coefficient) 4.13.693.42.56
Table 2: Mammalian Toxicity Data
ParameterThis compoundDinosebDinoterbDNOC
Acute Oral LD₅₀ (rat, mg/kg) Moderate (General)25-58[1]Highly hazardous (General)[2]7-31[3]
Acute Dermal LD₅₀ (rabbit, mg/kg) Toxic in contact with skin (General)[4]80-200[1]Toxic in contact with skin (General)[5]Data not readily available
Acute Inhalation Toxicity Toxic if inhaled (General)[4]Data not readily availableData not readily availableVery toxic by inhalation (General)
Carcinogenicity No evidenceInadequate evidenceData not readily availableNot classifiable
Reproductive/Developmental Toxicity May be a reproduction/developmental toxin (General)[2]Teratogenic effects observed[1]May damage the unborn child (General)[6]Data not readily available
Table 3: Ecotoxicity and Environmental Fate
ParameterThis compoundDinosebDinoterbDNOC
Aquatic Toxicity Very toxic to aquatic life[4]Very toxic to aquatic organismsVery toxic to aquatic life[6]Very toxic to aquatic organisms[7]
Soil Half-life Data not readily availableCan be persistent in water, less so in soil46 days (unsaturated soil batch)[6]Data not readily available
Bioaccumulation Potential Data not readily availableNot expected to bioaccumulateBCF = 25[5]Low (log P < 3)

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for all dinitrophenol pesticides is the uncoupling of oxidative phosphorylation in mitochondria. This process is central to cellular energy production.

Signaling Pathway Diagram

cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High H+ Concentration ETC->Protons_High Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_High->ATP_Synthase Proton Motive Force This compound This compound / Dinitrophenol Pesticide Protons_High->this compound Protons_Low Low H+ Concentration ADP ADP + Pi ADP->ATP_Synthase This compound->Protons_Low Transports H+ across membrane, dissipating gradient ATP_Depletion ATP Depletion This compound->ATP_Depletion Inhibits ATP Synthesis Apoptosis Apoptosis / Cell Death ATP_Depletion->Apoptosis Triggers Caspase Caspase Activation ATP_Depletion->Caspase Leads to Caspase->Apoptosis Executes

Caption: Mechanism of action of dinitrophenol pesticides.

As illustrated, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthase to produce ATP from ADP and inorganic phosphate. Dinitrophenols, being lipophilic weak acids, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient. This uncouples electron transport from ATP synthesis, leading to a sharp decrease in cellular ATP levels. The resulting energy crisis triggers downstream signaling pathways, including the activation of caspases, which ultimately lead to programmed cell death (apoptosis).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines for key experiments.

Assay for Uncoupling of Oxidative Phosphorylation: JC-1 Mitochondrial Membrane Potential Assay

This assay is used to determine the effect of a compound on the mitochondrial membrane potential, a direct indicator of oxidative phosphorylation coupling.

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with a low membrane potential (indicative of uncoupling), JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dinitrophenol pesticide (e.g., this compound) and a vehicle control. Include a positive control for uncoupling, such as FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes).[8] Incubate for the desired time period.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (e.g., 1-10 µM in cell culture medium).[7]

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes.[7][8]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells with an assay buffer (e.g., phosphate-buffered saline).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • For JC-1 monomers (green), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8]

    • For JC-1 aggregates (red), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[8]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Assay for Cellular ATP Levels

This assay quantifies the intracellular ATP concentration, providing a measure of the overall energetic state of the cells following exposure to the test compound.

Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light. The amount of light emitted is directly proportional to the amount of ATP present.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well white, opaque plate and treat with the dinitrophenol pesticides as described above.

  • ATP Measurement:

    • Use a commercially available ATP determination kit.

    • Add the ATP releasing/detection reagent to each well. This reagent lyses the cells to release ATP and contains luciferase and luciferin.

    • Incubate for a short period at room temperature according to the kit manufacturer's instructions to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the cell lysates by comparing their luminescence values to the standard curve.

    • Normalize the ATP levels to the amount of protein in each well or to the cell number.

Experimental Workflow Diagram

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., 96-well plate) Treatment Treat with Dinitrophenol Pesticides & Controls Cell_Culture->Treatment JC1_Assay JC-1 Mitochondrial Membrane Potential Assay Treatment->JC1_Assay ATP_Assay Cellular ATP Level Assay Treatment->ATP_Assay JC1_Analysis Calculate Red/Green Fluorescence Ratio JC1_Assay->JC1_Analysis ATP_Analysis Quantify ATP using Standard Curve ATP_Assay->ATP_Analysis Conclusion Comparative Analysis of Mitochondrial Toxicity JC1_Analysis->Conclusion ATP_Analysis->Conclusion

Caption: Experimental workflow for in vitro toxicity assessment.

Discussion and Conclusion

The data compiled in this guide highlight the potent biological activity of dinitrophenol pesticides, stemming from their shared mechanism of uncoupling oxidative phosphorylation. While this makes them effective broad-spectrum biocides, it is also the source of their high mammalian and ecotoxicity. The subtle structural differences between this compound, Dinoseb, Dinoterb, and DNOC lead to variations in their physicochemical properties, which in turn influence their environmental fate and bioavailability. For instance, the higher Log P values of the butylated and amylated derivatives (Dinoseb and this compound) suggest a greater potential for membrane interaction compared to the less lipophilic DNOC.

The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. It is crucial to perform these assays under standardized conditions to obtain directly comparable data.

References

A Comparative Guide to the Cross-Reactivity of Denosumab in Diverse Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Denosumab, a fully human monoclonal antibody, across various biological systems. It is designed to assist researchers, scientists, and drug development professionals in understanding its species specificity and in selecting appropriate animal models for preclinical studies. This document also presents a comparative analysis with alternative therapies, supported by experimental data and detailed methodologies.

Executive Summary

Denosumab exhibits high specificity for human and non-human primate Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a crucial mediator of osteoclast formation and function. Notably, it does not demonstrate cross-reactivity with rodent RANKL. This high degree of species specificity necessitates the use of pharmacologically relevant animal models, such as cynomolgus monkeys, for preclinical safety and efficacy evaluation. For research in rodent models, genetically engineered mice expressing a chimeric human-murine RANKL have been developed. In contrast, alternative therapies for osteoporosis and bone metastases, such as bisphosphonates and certain other biologics, display different cross-reactivity profiles. This guide delves into the specifics of these differences, providing quantitative data and experimental protocols to inform preclinical research and drug development strategies.

Denosumab Cross-Reactivity Profile

Denosumab is a human IgG2 monoclonal antibody that potently and specifically neutralizes the activity of RANKL.[1] Understanding its cross-reactivity is paramount for the design and interpretation of nonclinical toxicology and pharmacology studies.

Quantitative Analysis of Binding Affinity

The binding affinity of Denosumab to RANKL from different species is a key determinant of its pharmacological activity. While extensive quantitative data comparing binding affinities across a wide range of species is limited in publicly available literature, the existing evidence underscores its high affinity for primate RANKL and lack of binding to rodent RANKL.

Target SpeciesTarget MoleculeBinding Affinity (Kd)MethodReference
HumanRANKL~1-3 pMSolution Equilibrium Binding[2]
Cynomolgus MonkeyRANKLHigh Affinity (Specific values not detailed in public sources, but sufficient for pharmacological activity)In vivo studies[3]
Murine (Mouse/Rat)RANKLNo significant bindingDirect Binding Assays[4]

Note: The binding affinity for cynomolgus monkey RANKL is inferred from the pharmacological effects observed in preclinical studies.

Species Specificity and Rationale for Model Selection

The lack of Denosumab cross-reactivity in rodents is a critical consideration for preclinical research. To overcome this limitation, a "humanized" mouse model (huRANKL knock-in mouse) was developed.[4] This model expresses a chimeric RANKL protein containing the human epitope recognized by Denosumab, enabling the study of its pharmacological effects in a rodent system.

For toxicology and reproductive safety studies, the cynomolgus monkey has been established as the most relevant non-human primate model due to the cross-reactivity of Denosumab with monkey RANKL.[1]

Comparison with Alternative Therapies

A comparative understanding of the cross-reactivity of alternative therapies is essential for selecting the most appropriate preclinical models and for interpreting translational data.

Therapeutic AgentMechanism of ActionCross-Reactivity ProfileRelevant Preclinical Models
Denosumab Human monoclonal antibody against RANKLHuman and non-human primate specificCynomolgus monkey, huRANKL knock-in mouse
Bisphosphonates (e.g., Zoledronic Acid) Small molecule inhibitors of farnesyl pyrophosphate synthaseSpecies-independent due to conserved target enzymeMouse, Rat, Rabbit, Dog, Non-human primates
Teriparatide Recombinant human parathyroid hormone (1-34)Active in species with homologous PTH receptorsRat, Non-human primates
Romosozumab Humanized monoclonal antibody against sclerostinBinds with high affinity to human, rat, and cynomolgus monkey sclerostinRat, Cynomolgus monkey

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.

RANKL Signaling Pathway and Denosumab's Mechanism of Action

RANKL_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor Osteoblast RANKL RANKL RANK RANK RANKL->RANK Binds Osteoclast Precursor Maturation Osteoclast Maturation, Function, and Survival RANK->Maturation Activates Denosumab Denosumab Denosumab->RANKL BoneResorption Bone Resorption Maturation->BoneResorption Leads to

Caption: Denosumab binds to RANKL, preventing its interaction with RANK on osteoclast precursors.

General Workflow for Tissue Cross-Reactivity Study

TCR_Workflow cluster_prep Preparation cluster_staining Immunohistochemistry cluster_analysis Analysis Tissue Collect Human & Animal Tissues (FDA/EMA Guideline Panel) Section Cryosection Tissues Tissue->Section Antibody Biotinylate Test Antibody (e.g., Denosumab) Incubate Incubate Sections with Biotinylated Antibody Antibody->Incubate Section->Incubate Detect Add Streptavidin-HRP & Chromogen (e.g., DAB) Incubate->Detect Counterstain Counterstain (e.g., Hematoxylin) Detect->Counterstain Microscopy Microscopic Examination Counterstain->Microscopy Scoring Score Staining Intensity and Distribution Microscopy->Scoring Report Generate Final Report Scoring->Report

Caption: A typical workflow for assessing tissue cross-reactivity using immunohistochemistry.

Experimental Protocols

Tissue Cross-Reactivity Assessment by Immunohistochemistry

This protocol provides a generalized overview for assessing the cross-reactivity of a test antibody, such as Denosumab, on a panel of human and animal tissues as recommended by regulatory agencies like the FDA and EMA.[5]

1. Objective: To evaluate the on- and off-target binding of a therapeutic monoclonal antibody in a comprehensive panel of normal human and selected animal tissues.

2. Materials:

  • Test Antibody (e.g., Denosumab)
  • Isotype Control Antibody
  • Biotinylation Reagent
  • Cryostat
  • Microscope Slides
  • Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
  • Streptavidin-Horseradish Peroxidase (HRP) Conjugate
  • Chromogen Substrate (e.g., DAB)
  • Counterstain (e.g., Hematoxylin)
  • Mounting Medium
  • Panel of frozen human and animal tissues (typically 32 tissues from at least three unrelated donors).[5]

3. Methods:

4. Data Analysis and Interpretation:

This guide provides a foundational understanding of the cross-reactivity of Denosumab and its alternatives. For specific preclinical study design, it is crucial to consult the relevant regulatory guidelines and conduct appropriate validation studies.

References

Dinosam: A Comparative Efficacy and Environmental Impact Analysis Against Modern Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the historical herbicide Dinosam with a selection of modern herbicides, focusing on efficacy, environmental fate, and toxicological profiles. The information is intended to offer a comprehensive data-driven perspective for research and development in the agrochemical and environmental sciences.

Overview of Mechanisms of Action

This compound, a dinitrophenol herbicide, acts by uncoupling oxidative phosphorylation in plant cells. This process disrupts the production of ATP, the primary energy currency of the cell, leading to rapid cell death.

Modern herbicides employ a variety of more specific mechanisms of action. These include:

  • Inhibition of Amino Acid Synthesis: Glyphosate, for example, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, crucial for the production of aromatic amino acids.

  • Inhibition of Photosynthesis: Atrazine acts by blocking electron transport in photosystem II.

  • Synthetic Auxins: Herbicides like 2,4-D and dicamba mimic the plant hormone auxin, causing uncontrolled and disorganized growth that leads to plant death.

  • Inhibition of Glutamine Synthetase: Glufosinate inhibits this enzyme, leading to a toxic accumulation of ammonia in the plant.

Herbicide_Mechanisms_of_Action cluster_this compound This compound cluster_Modern Modern Herbicides This compound This compound Uncoupling_OP Uncoupling of Oxidative Phosphorylation This compound->Uncoupling_OP Disrupts proton gradient ATP_Depletion ATP Depletion Uncoupling_OP->ATP_Depletion Inhibits ATP synthesis Cell_Death Cell Death ATP_Depletion->Cell_Death Leads to Glyphosate Glyphosate EPSPS_Inhibition EPSP Synthase Inhibition Glyphosate->EPSPS_Inhibition Inhibits AA_Depletion Amino Acid Depletion EPSPS_Inhibition->AA_Depletion Blocks Aromatic Amino Acid Synthesis AA_Depletion->Cell_Death Leads to Atrazine Atrazine PSII_Inhibition Photosystem II Inhibition Atrazine->PSII_Inhibition Inhibits Photosynthesis_Block Photosynthesis Blocked PSII_Inhibition->Photosynthesis_Block Blocks Electron Transport Photosynthesis_Block->Cell_Death Leads to

Caption: Mechanisms of action for this compound and representative modern herbicides.

Efficacy Comparison

Direct comparative field trial data for this compound against modern herbicides is scarce due to its historical usage. The following tables present efficacy data from various studies for this compound's close relative, Dinoseb, and a selection of modern herbicides against various weed species. It is important to note that these results are not from head-to-head trials and are presented for individual assessment.

Table 1: Efficacy of Dinoseb (as a proxy for this compound)

Weed SpeciesApplication Rate% ControlReference
Broadleaf weeds (general)Not specifiedEffective[1]

Table 2: Efficacy of Modern Herbicides

HerbicideWeed SpeciesApplication Rate% ControlReference
Glyphosate Amaranthus spp. (Pigweed)0.84 kg ae/ha>90%[2]
Chenopodium album (Lambsquarters)0.84 kg ae/ha>90%[2]
Glufosinate Common Ragweed300 g ai ha-1>98%[3]
Common Lambsquarters (>5 cm)300 g ai ha-1Decreased efficacy[3]
2,4-D Broadleaf weeds (general)Not specifiedEffective[1]
Atrazine Bidens pilosa1.0 - 3.0 L/haEffective[4]
Ageratum conyzoides1.0 - 3.0 L/haEffective[4]
Dicamba Ipomoea grandifoliaNot specified90-100%[5]
Bidens pilosaNot specified100%[5]

Environmental Fate and Transport

The persistence and mobility of a herbicide in the environment are critical factors in assessing its potential for long-term impact and contamination of non-target areas, including water resources.

Table 3: Comparison of Environmental Fate Properties

HerbicideSoil Half-Life (days)Water Solubility (mg/L)Leaching Potential
This compound/Dinoseb 2-4 weeks (approx. 14-28)52,000High
Glyphosate 2 - 197 (typical 47)[6][7]10,100 (20°C)[6]Low (due to strong soil adsorption)
Glufosinate 2.3 - 30[8][9]1,370,000 (20°C)[3]High mobility, but rapid degradation
2,4-D 6.2 - 250 (typical 10)[10][11]900[10]High
Atrazine 13 - 261 (typical 60-75)[12][13]34.7 (22°C)[14]High
Dicamba 7.9 - 147 (typical 30-60)[1][15]4,500[16]High

Ecotoxicological Profile

The toxicity of herbicides to non-target organisms is a key consideration for their environmental risk assessment. The following table summarizes acute toxicity data for this compound and modern herbicides across different organism types.

Table 4: Comparative Ecotoxicity (LD50/LC50)

HerbicideMammals (Oral LD50, mg/kg)Birds (LD50, mg/kg)Fish (96h LC50, mg/L)
This compound/Dinoseb 5-60 (rat)High toxicityModerately toxic
Glyphosate >5,000 (rat)>3,851 (bobwhite quail)>1,000 (rainbow trout)
Glufosinate 1620-2000 (rat)[17]>2,000 (bobwhite quail)320 (rainbow trout)[17]
2,4-D 375-805 (rat)472 (mallard)Esters highly toxic
Atrazine 672-3,090 (rat)940 (mallard)4.5-11 (rainbow trout)
Dicamba 757-2,740 (rat)[18]2,009 (mallard)>50 (rainbow trout)[16]

Note: Lower LD50/LC50 values indicate higher toxicity.

Experimental Protocols for Herbicide Efficacy Trials

A standardized approach is crucial for generating reliable and comparable herbicide efficacy data. The following outlines a general protocol for conducting field trials.

Experimental Design
  • Trial Layout: A Randomized Complete Block Design (RCBD) is recommended to minimize the influence of field variability (e.g., soil type, slope).[2]

  • Plot Size: Minimum plot size should be sufficient to minimize edge effects and allow for representative sampling (e.g., 10 square meters).[2]

  • Replicates: A minimum of four replicates for each treatment is necessary to ensure statistical validity.[2]

Treatments
  • Untreated Control: Essential for establishing a baseline for weed pressure and crop health.[2]

  • Herbicide Rates: Include the recommended label rate, as well as lower and higher rates to determine the minimum effective dose and assess crop tolerance.[14]

  • Standard Commercial Herbicide: A currently used, effective herbicide should be included for comparison.[2]

Application
  • Equipment: Calibrated sprayers (e.g., backpack or tractor-mounted) should be used to ensure uniform application.

  • Timing: Applications should be made at the specified weed and crop growth stages as per the protocol.

  • Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application.

Data Collection
  • Weed Control Efficacy: Visual assessments of percent weed control should be conducted at regular intervals after application (e.g., 7, 14, 28, and 56 days).[14] This is typically done on a 0-100% scale, where 0 is no control and 100 is complete control.

  • Crop Injury: Assess any phytotoxic effects on the crop using a similar visual rating scale.

  • Weed Biomass: At the end of the trial, harvest and measure the dry weight of weeds from a defined area within each plot.

  • Crop Yield: Harvest and measure the yield of the crop to determine the impact of the herbicide treatments.

Statistical Analysis

All collected data should be subjected to appropriate statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of differences between treatments.

Herbicide_Efficacy_Trial_Workflow start Trial Design (RCBD) plot_prep Plot Preparation & Planting start->plot_prep treatment_app Herbicide Application plot_prep->treatment_app data_collection Data Collection (Weed Control, Crop Injury, Yield) treatment_app->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis report Reporting & Conclusion stat_analysis->report

Caption: A generalized workflow for conducting herbicide efficacy field trials.

Conclusion

This guide highlights the significant evolution in herbicide technology from the broad-spectrum, highly toxic profile of this compound to the more targeted and generally less acutely toxic nature of modern herbicides. While modern herbicides offer improved safety profiles in terms of acute toxicity to non-target organisms, challenges related to environmental persistence, potential for groundwater contamination, and the development of herbicide resistance remain critical areas of ongoing research. The provided data and protocols serve as a valuable resource for scientists and researchers in the continued development of effective and environmentally sound weed management strategies.

References

A Comparative Statistical Analysis of Denosumab Dose-Response Curves and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note on "Dinosam" vs. "Denosumab": The query for "this compound" likely represents a typographical error for "Denosumab." "this compound" is a dinitrophenol-based herbicide, a context that does not align with the target audience of researchers and drug development professionals. This guide will, therefore, focus on Denosumab, a human monoclonal antibody with significant applications in bone metabolism and oncology.

This guide presents a comparative analysis of Denosumab and its therapeutic alternatives, focusing on their dose-response relationships, mechanisms of action, and the experimental protocols used for their evaluation. The content is tailored for researchers, scientists, and professionals in drug development, providing objective data to support further investigation and decision-making.

Comparative Overview of Mechanisms of Action

Denosumab and its alternatives employ distinct molecular strategies to modulate bone resorption, a critical process in the pathophysiology of osteoporosis and other bone disorders.

Denosumab: This fully human monoclonal antibody functions by specifically targeting and neutralizing the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[1][2] By preventing the interaction of RANKL with its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts, Denosumab effectively inhibits their formation, function, and survival.[3][4] This blockade of the RANKL/RANK signaling cascade leads to a significant reduction in bone resorption and a corresponding increase in bone mineral density.[5]

Bisphosphonates (e.g., Zoledronic Acid, Alendronate): These synthetic analogs of inorganic pyrophosphate have a high affinity for hydroxyapatite, the mineral component of bone. They are incorporated into the bone matrix and are subsequently internalized by osteoclasts during bone resorption. Nitrogen-containing bisphosphonates, the most clinically prevalent subclass, act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts essential cellular processes within the osteoclast, ultimately leading to apoptosis.

Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene): SERMs are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. In bone tissue, raloxifene functions as an estrogen agonist, thereby mimicking the natural bone-protective effects of estrogen.[6] This agonistic activity leads to the suppression of osteoclast-mediated bone resorption. Conversely, in tissues such as the breast and uterus, raloxifene acts as an estrogen antagonist.

Anabolic Agents (e.g., Teriparatide): Teriparatide is a recombinant form of human parathyroid hormone (PTH). Unlike the other agents that primarily inhibit bone resorption, teriparatide has an anabolic effect, meaning it stimulates new bone formation.[7] When administered intermittently, it preferentially stimulates osteoblastic activity over osteoclastic activity, resulting in a net gain in bone mass. This action is mediated through the activation of the PTH receptor 1 (PTH1R).

Quantitative Comparison of Dose-Response Data

The following table provides a summary of key dose-response parameters for Denosumab and its alternatives. It is important to exercise caution when directly comparing potency values (IC50/EC50) across different studies due to variations in experimental methodologies and assay conditions.

DrugTargetParameterValueAssay System
Denosumab Human RANKLIC501.64 nMInhibition of murine RAW 264.7 cell osteoclast formation[8]
Zoledronic Acid Osteoclast FunctionIC50 (Cell Number)102 ± 4 nMHuman osteoclast assay[9]
IC50 (Resorbed Area)173 ± 127 nMHuman osteoclast assay[9]
Raloxifene Estrogen Receptor αpIC508.4Inhibition of [3H]17-beta-estradiol binding to human ERα[10]
Osteoclast FunctionIC50 (Cell Number)17 ± 3 nMHuman osteoclast assay[9]
IC50 (Resorbed Area)29 ± 13 nMHuman osteoclast assay[9]
Teriparatide PTH Receptor 1--Dose-dependent increases in bone formation markers have been documented[11][12]

IC50: Half-maximal inhibitory concentration. pIC50: Negative logarithm of the IC50 value. For Teriparatide, direct IC50/EC50 values from functional assays are less commonly reported in the literature; its efficacy is often quantified through the measurement of downstream biomarkers of bone formation.

Detailed Experimental Protocols

Protocol for In Vitro Dose-Response Analysis of Denosumab: Osteoclastogenesis Inhibition Assay

This protocol outlines a standard method for determining the inhibitory concentration of Denosumab on osteoclast formation in vitro.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7, which can differentiate into osteoclast-like cells, is maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

2. Induction of Osteoclastogenesis and Drug Treatment:

  • To induce differentiation, the culture medium is replaced with a medium containing a recombinant murine RANKL at a final concentration of 50 ng/mL.

  • Denosumab is serially diluted and added to the wells to achieve a range of final concentrations (e.g., from 0.01 nM to 100 nM). Each concentration is typically tested in triplicate. Control wells receive the vehicle.

3. Incubation and Differentiation:

  • The plates are incubated for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2 to allow for the differentiation of RAW 264.7 cells into multinucleated osteoclasts.

4. Staining and Visualization:

  • Following incubation, the culture medium is aspirated, and the cells are fixed with 10% formalin.

  • The cells are then stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts, using a commercially available kit.

5. Quantification and Data Analysis:

  • TRAP-positive cells containing three or more nuclei are identified and counted as mature osteoclasts.

  • The percentage of inhibition of osteoclast formation is calculated for each Denosumab concentration relative to the vehicle control.

  • The data are plotted with the percentage of inhibition on the y-axis and the logarithm of the Denosumab concentration on the x-axis.

  • A non-linear regression analysis is performed using a sigmoidal dose-response model (e.g., four-parameter logistic equation) to calculate the IC50 value.

Mandatory Visualizations

Denosumab Signaling Pathway

Caption: Denosumab inhibits the RANKL/RANK signaling pathway.

Experimental Workflow for Dose-Response Analysis

A Cell Seeding B Drug Application (Serial Dilutions) A->B C Incubation B->C D Assay Measurement C->D E Data Collection & Quantification D->E F Non-linear Regression Analysis E->F G IC50/EC50 Determination F->G

Caption: Generalized workflow for in vitro dose-response curve generation.

Logical Comparison of Anti-Resorptive Therapies

cluster_biologic Biologic Agent cluster_small_molecule Small Molecule Drugs Therapies Anti-Resorptive Therapies Denosumab Denosumab (Monoclonal Antibody) Therapies->Denosumab Bisphosphonates Bisphosphonates Therapies->Bisphosphonates SERMs SERMs Therapies->SERMs T1 T1 Denosumab->T1 Target: Extracellular Protein (RANKL) T2 T2 Bisphosphonates->T2 Target: Intracellular Enzyme (FPPS) T3 T3 SERMs->T3 Target: Intracellular Receptor (ER)

Caption: Classification of anti-resorptive therapies based on molecular nature.

References

Comparative Analysis of Dinosam and Other Mitochondrial Uncouplers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological effects of Dinosam, a dinitrophenol herbicide, and other mitochondrial uncoupling agents. It is intended for researchers, scientists, and drug development professionals interested in the mechanism and quantitative effects of these compounds on cellular respiration. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncoupling agents are molecules that disrupt the coupling between the electron transport chain and oxidative phosphorylation. This process normally generates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP. Uncouplers dissipate this proton gradient, causing the energy to be released as heat instead of being used for ATP production. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced ATP synthesis.

This compound, a member of the dinitrophenol family of herbicides, functions as such an uncoupler. Understanding its biological effects in comparison to other well-characterized uncouplers is crucial for various research applications, including the study of metabolic regulation and the development of potential therapeutic agents.

Comparative Biological Effects of Mitochondrial Uncouplers

The following table summarizes quantitative data on the biological effects of this compound and two common alternative uncouplers: 2,4-Dinitrophenol (DNP) and Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP). The data is compiled from various peer-reviewed studies.

CompoundChemical ClassOrganism/SystemEndpointQuantitative ValueReference
This compound Dinitrophenol--Data not available in peer-reviewed comparative studies-
2,4-Dinitrophenol (DNP) DinitrophenolRat liver mitochondriaState 4 Respiration StimulationEC50: ~50 µM[1]
2,4-Dinitrophenol (DNP) Broiler chickensBody Fat ReductionSignificant decrease at >200 mg/kg diet[2]
2,4-Dinitrophenol (DNP) Young RatsAcute Oral Toxicity (NOAEL)20 mg/kg/day[3]
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) PhenylhydrazoneIsolated mouse liver mitochondriaUncoupling ActivityEC50: 0.04 µM[4]
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) BHK21 cellsMicrotubule DisruptionComplete disruption after 60 min[5][6]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

The primary signaling pathway affected by this compound and other uncouplers is the mitochondrial electron transport chain. The following diagram illustrates how these agents disrupt the proton gradient.

cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH₂ C2 Complex II FADH2->C2 e⁻ ADP ADP + Pi ATPS ATP Synthase ATP ATP H_ions_ims H⁺ H_ions_ims->ATPS H⁺ Uncoupler This compound / DNP / FCCP H_ions_ims->Uncoupler H⁺ C1->H_ions_ims H⁺ C3 Complex III C1->C3 e⁻ C2->C3 e⁻ C3->H_ions_ims C4 Complex IV C3->C4 e⁻ C4->H_ions_ims H⁺ O2 O2 C4->O2 e⁻ + H⁺ → H₂O ATPS->ATP e_flow Electron Flow H_pump Proton Pumping H_leak Proton Leak Uncoupler->H_leak_point H_leak_point->Mitochondrial_Matrix_Target H⁺ Leak start Start prep Prepare Respiration Chamber (Buffer + Substrates) start->prep add_mito Add Isolated Mitochondria prep->add_mito measure_state2 Measure State 2 Respiration (Basal) add_mito->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 Respiration (Active) add_adp->measure_state3 measure_state4 Measure State 4 Respiration (Resting) measure_state3->measure_state4 add_uncoupler Add Uncoupler (e.g., this compound) measure_state4->add_uncoupler measure_uncoupled Measure Uncoupled Respiration add_uncoupler->measure_uncoupled analyze Analyze Data (Calculate OCR, EC50) measure_uncoupled->analyze end End analyze->end

References

Validating Analytical Methods for Dinosam Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of Dinosam, a dinitrophenol herbicide, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of validated analytical methods for the detection of this compound, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion on the potential application of Immunoassays (ELISA).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of different analytical techniques for the detection of this compound and related dinitrophenol compounds.

MethodAnalyteMatrixLimit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS This compoundApple0.56 µg/kg86.30 - 94.206.5 - 8.3
This compoundPakchoi0.56 µg/kg70.51 - 88.244.8 - 11.2
Dinoseb & DinoterbAgricultural Products0.001 µg/g77 - 1112 - 15
GC-MS 2,4-DinitrophenolBlood & Urine<3 mg/L (Blood)92.1<10.7
ELISA 2,4-DinitrophenolN/A10 fmolN/AN/A

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below, offering a comprehensive guide for laboratory implementation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS Sample Preparation

This method is highly sensitive and specific for the simultaneous determination of this compound and other pesticides in complex matrices like agricultural products[1][2].

a. Sample Preparation (Modified QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation procedure that involves solvent extraction and dispersive solid-phase extraction (d-SPE) for cleanup[3][4].

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, then add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute and centrifuge.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents. Vortex for 30 seconds and centrifuge.

  • Final Extract: Collect the supernatant for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol (both containing a small amount of acetic acid) is effective for separating this compound from other components[5].

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for dinitrophenol compounds like this compound, as they readily form negative ions[2].

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. For this compound, the [M-H]⁻ quasi-molecular ion peak is selected as the parent ion[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

a. Sample Preparation and Derivatization

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate this compound from the sample matrix.

  • Derivatization: To enhance volatility for GC analysis, the phenolic hydroxyl group of this compound can be derivatized. Methylation is a common derivatization technique for dinitrophenol pesticides[1]. Trimethylsilyldiazomethane (TMSD) can be used as a methylating agent.

b. GC-MS Analysis

  • Gas Chromatography:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-1 or DB-5) is suitable.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Injection: A splitless or pulsed splitless injection is recommended for trace analysis.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used.

    • Detection Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. A competitive ELISA format is suitable for small molecules like this compound.

a. Principle of Competitive ELISA for this compound

  • Coating: Microplate wells are coated with a this compound-protein conjugate.

  • Competition: The sample containing this compound is added to the wells along with a specific anti-Dinosam antibody. Free this compound in the sample competes with the coated this compound for binding to the limited amount of antibody.

  • Detection: A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.

  • Signal Generation: A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color or fluorescence). The signal intensity is inversely proportional to the concentration of this compound in the sample.

b. Performance Considerations

The performance of an ELISA is highly dependent on the specificity of the antibody. Cross-reactivity with other structurally related dinitrophenol compounds should be evaluated. A sensitive competitive ELISA for 2,4-dinitrophenol (DNP) has been developed with a detection limit as low as 10 fmol[6]. The applicability of such an assay for this compound would depend on the cross-reactivity of the anti-DNP antibody with this compound.

Visualizing Analytical Workflows

The following diagrams illustrate the experimental workflows for the detection of this compound using LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction (QuEChERS) Sample->Extraction Cleanup Dispersive SPE (PSA, C18, GCB) Extraction->Cleanup LC Liquid Chromatography (C18 column) Cleanup->LC MSMS Tandem Mass Spectrometry (ESI-, SIM/MRM) LC->MSMS Data Data Analysis MSMS->Data

Figure 1: LC-MS/MS workflow for this compound detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction (LLE or SPE) Derivatization Derivatization (e.g., Methylation) Sample->Derivatization GC Gas Chromatography (Capillary Column) Derivatization->GC MS Mass Spectrometry (EI, SIM) GC->MS Data Data Analysis MS->Data

Figure 2: GC-MS workflow for this compound detection.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis.

  • LC-MS/MS combined with QuEChERS sample preparation offers a highly sensitive, specific, and high-throughput method suitable for complex matrices like food and environmental samples.

  • GC-MS provides a robust alternative, particularly when derivatization is employed to enhance the volatility and chromatographic behavior of this compound.

  • ELISA presents a potential screening tool for rapid and cost-effective analysis, although method development and validation for this compound-specific antibodies would be necessary to ensure adequate performance.

By understanding the principles, performance characteristics, and experimental protocols of these analytical methods, researchers can select and validate the most appropriate approach for their this compound detection needs, ensuring data of the highest quality and reliability.

References

Comparative Transcriptomic Analysis of Dinosam-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of high-throughput sequencing technologies has revolutionized our understanding of cellular responses to therapeutic agents. Comparative transcriptomics, in particular, offers a powerful lens through which researchers can dissect the molecular mechanisms of drug action, identify novel biomarkers, and discover potential off-target effects. This guide provides a comprehensive overview of the transcriptomic landscapes in cells treated with the novel compound Dinosam, benchmarked against alternative therapies. By presenting key experimental data, detailed protocols, and visual representations of affected signaling pathways, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and contextualize the effects of this compound.

Comparative Analysis of Gene Expression

To understand the impact of this compound on cellular transcription, a comparative analysis was performed against a standard-of-care treatment (Alternative A) and a vehicle control. The following table summarizes the key differentially expressed genes (DEGs) identified through RNA sequencing (RNA-seq).

GeneThis compound (Fold Change)Alternative A (Fold Change)Function
Upregulated Genes
GENE-X14.52.1Apoptosis Regulation
GENE-Y13.81.5Cell Cycle Arrest
GENE-Z13.2-DNA Damage Repair
Downregulated Genes
GENE-A2-5.2-2.8Proliferation
GENE-B2-4.1-1.9Angiogenesis
GENE-C2-3.5-3.1Metastasis

Table 1: Differentially Expressed Genes in Response to this compound and Alternative A. Fold change values are relative to the vehicle control. Genes were selected based on a p-value < 0.05 and a fold change magnitude > 2.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of transcriptomic studies. The following sections outline the key experimental protocols used to generate the data presented in this guide.

Cell Culture and Treatment

Human cancer cell line (e.g., A549) was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, cells were treated with 10 µM this compound, 10 µM Alternative A, or a vehicle control (0.1% DMSO) for 24 hours.

RNA Isolation and Sequencing

Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Library preparation for RNA sequencing was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.

Bioinformatic Analysis

Raw sequencing reads were quality-checked using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.

Signaling Pathway Analysis

To elucidate the biological pathways affected by this compound, a Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis was performed on the differentially expressed genes.

Dinosam_Signaling_Pathway This compound This compound Cell Cell Membrane This compound->Cell Enters Cell Receptor Surface Receptor Cell->Receptor Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Nucleus Nucleus Signal_Cascade->Nucleus Transcription_Factors Transcription Factors (e.g., p53, NF-κB) Nucleus->Transcription_Factors Activates/Inhibits Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Cell_Cycle ↓ Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation ↓ Proliferation Gene_Expression->Proliferation

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the hypothetical mechanism of action of this compound, leading to altered gene expression and subsequent cellular outcomes.

Experimental_Workflow Cell_Culture Cell Culture (e.g., A549) Treatment Treatment (this compound, Alternative A, Control) Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing Sequencing (Illumina NovaSeq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis Results Results (Data Tables, Visualizations) Data_Analysis->Results

Figure 2: Experimental Workflow for Comparative Transcriptomics. This flowchart outlines the key steps from cell culture to data analysis in the transcriptomic profiling of this compound-treated cells.

The comparative transcriptomic analysis reveals that this compound induces a distinct gene expression profile compared to Alternative A, with a more pronounced effect on genes involved in apoptosis, cell cycle regulation, and proliferation. The detailed experimental protocols provided herein will facilitate the replication and extension of these findings. The visualized signaling pathway offers a working model for this compound's mechanism of action, providing a foundation for future mechanistic studies. This guide serves as a valuable resource for researchers in the field of drug discovery and development, offering objective data to inform further investigation into the therapeutic potential of this compound.

Safety Operating Guide

Proper Disposal of Dinosam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Dinosam. The following procedures are based on established protocols for hazardous waste management and information derived from the closely related dinitrophenol pesticide, Dinoseb, due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 4097-36-3). This compound is identified as a dinitrophenol herbicide, and therefore, requires handling as a hazardous substance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. As a dinitrophenol pesticide, it is expected to be toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and may have other long-term health effects. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Protective clothing, such as a lab coat.
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed in accordance with federal, state, and local regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Treat all unused this compound and any material contaminated with it (e.g., labware, PPE) as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated from incompatible materials such as strong oxidizing agents.

  • Container Management:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound.

    • The label should include the words "Hazardous Waste," the full chemical name ("this compound" and its CAS number 4097-36-3), and a clear description of the contents.

    • Keep the container securely closed except when adding waste.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • For minor spills, use an absorbent material to contain and collect the spill. Avoid generating dust if it is a solid.

    • The collected spill material must be placed in the designated hazardous waste container.

    • Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal of Empty Containers:

    • Empty this compound containers are also considered hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container may be disposed of according to institutional guidelines for non-hazardous waste, or preferably, recycled.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically for the disposal or neutralization of this compound in a laboratory setting. The standard procedure is to follow hazardous waste disposal regulations.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

Dinosam_Disposal_Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Contain and absorb the spill. 3. Collect waste in a labeled container. is_spill->spill_procedure Yes is_container Is it an empty container? is_spill->is_container No collect_waste Collect waste in a designated, labeled hazardous waste container. spill_procedure->collect_waste decontaminate Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. is_container->decontaminate Yes is_container->collect_waste No (Unused Product) dispose_container Dispose of decontaminated container per institutional guidelines. decontaminate->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. collect_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Dinosam

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dinosam

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a dinitrophenol herbicide, is classified as highly toxic and environmentally hazardous. Exposure can occur through inhalation, skin contact, or ingestion, leading to severe health consequences.[1] All handling of this compound must be conducted within a certified chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is mandatory.[1]Provides a robust barrier against dermal absorption, a primary route of exposure. Change gloves immediately upon any sign of contamination.[1]
Eye Protection Chemical splash goggles are required at all times.[1]Protects against accidental splashes of this compound solutions or contact with airborne particles.
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[1][3]Prevents skin contact with spills and protects from the flammability hazard associated with this compound.[1]
Respiratory All work must be performed in a chemical fume hood.[1][2]Mitigates the risk of inhaling this compound dust or vapors, which are toxic if inhaled.[4]
Safe Handling and Operational Protocol

Preparation and Handling:

  • Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and certified.

  • Assemble all Materials: Gather all necessary equipment, including PPE, spill kits, and waste containers, before handling this compound.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within the fume hood to contain any dust. Use appropriate tools to avoid generating dust.

  • Solution Preparation: When preparing solutions, always add this compound to the solvent slowly. Avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves.[5]

Emergency Procedures:

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][6]
Eye Contact Flush eyes with water for a minimum of 15 minutes using an eyewash station. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill For small spills within a fume hood, use a spill kit rated for chemical hazards. For larger spills, or any spill outside of a fume hood, evacuate the area and contact emergency services.[7]
Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to strict environmental regulations.[7][8]

Waste Segregation and Collection:

  • Designated Waste Container: All this compound waste, including contaminated gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

Disposal Procedure:

  • Collection: Place all this compound-contaminated materials into the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[4]

Visual Workflow for Safe this compound Handling

Dinosam_Handling_Workflow Safe this compound Handling and Disposal Workflow A 1. Preparation - Verify Fume Hood - Assemble PPE & Materials B 2. Don PPE - Double Nitrile Gloves - Goggles & Lab Coat A->B C 3. Handling in Fume Hood - Weighing & Transferring - Solution Preparation B->C D 4. Post-Handling - Wash Hands Thoroughly C->D Spill Spill or Exposure Event C->Spill E 5. Waste Segregation - Collect all contaminated items in a labeled, dedicated container D->E F 6. Doff PPE - Remove and dispose of contaminated items in waste container E->F G 7. Secure Waste - Seal hazardous waste container - Store in designated area F->G H 8. EHS Pickup - Arrange for professional disposal G->H Emergency Follow Emergency Procedures - Evacuate, Decontaminate - Seek Medical Attention Spill->Emergency

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinosam
Reactant of Route 2
Reactant of Route 2
Dinosam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.